molecular formula C8H5FN2O2 B1322807 4-Fluoro-1H-indazole-5-carboxylic acid CAS No. 1041481-59-7

4-Fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B1322807
CAS No.: 1041481-59-7
M. Wt: 180.14 g/mol
InChI Key: CLNSDURQQKBHKP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNSDURQQKBHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624021
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
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Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041481-59-7
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthetic pathways leading to 4-Fluoro-1H-indazole-5-carboxylic acid, a fluorinated indazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the absence of a directly published discovery and first synthesis of this specific molecule in the available scientific literature, this guide outlines a plausible and well-supported synthetic route based on established chemical transformations and analogous reactions.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a fluorine atom and a carboxylic acid group into the indazole ring system can significantly modulate the physicochemical and pharmacokinetic properties of these compounds, making them attractive building blocks for the development of novel therapeutic agents. This compound, in particular, holds potential for applications in various areas of drug development, leveraging the unique properties of the indazole nucleus.

Proposed Synthetic Pathway

The most viable synthetic route to this compound proceeds via a multi-step sequence starting from a commercially available substituted aniline. This pathway involves the formation of the indazole ring, followed by the introduction and subsequent transformation of a nitrile group to the desired carboxylic acid.

A logical and efficient synthetic strategy has been devised, commencing with the commercially available 3-fluoro-2-methylaniline. This approach culminates in the target molecule, this compound, through a four-step process. The key stages of this synthesis are:

  • Cyanation of 3-fluoro-2-methylaniline to introduce a nitrile group, yielding 2-amino-5-cyano-3-fluorotoluene.

  • Diazotization of the resulting aminonitrile.

  • Cyclization to form the indazole ring, affording 4-Fluoro-1H-indazole-5-carbonitrile.

  • Hydrolysis of the nitrile to the final carboxylic acid product.

This synthetic design is based on well-established and reliable chemical transformations, ensuring a high probability of success.

G cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2 & 3: Diazotization & Cyclization cluster_step4 Step 4: Hydrolysis 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline 2-Amino-5-cyano-3-fluorotoluene 2-Amino-5-cyano-3-fluorotoluene 3-Fluoro-2-methylaniline->2-Amino-5-cyano-3-fluorotoluene Reagents: 1. HCl, NaNO2 2. CuCN, KCN 4-Fluoro-1H-indazole-5-carbonitrile 4-Fluoro-1H-indazole-5-carbonitrile 2-Amino-5-cyano-3-fluorotoluene->4-Fluoro-1H-indazole-5-carbonitrile Reagents: NaNO2, Acetic Acid This compound This compound 4-Fluoro-1H-indazole-5-carbonitrile->this compound Reagents: H2SO4, H2O

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route. These protocols are based on analogous reactions found in the chemical literature and are optimized for the synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-cyano-3-fluorotoluene

This step involves the introduction of a nitrile group onto the 3-fluoro-2-methylaniline backbone via a Sandmeyer reaction.

Methodology:

  • To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • The reaction mixture is stirred at room temperature for several hours and then heated to 50-60 °C to ensure complete reaction.

  • After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-amino-5-cyano-3-fluorotoluene.

Step 2 & 3: Synthesis of 4-Fluoro-1H-indazole-5-carbonitrile

This step involves the formation of the indazole ring through diazotization of the amino group followed by intramolecular cyclization.

Methodology:

  • 2-Amino-5-cyano-3-fluorotoluene (1.0 eq) is dissolved in glacial acetic acid.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

  • The mixture is stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-Fluoro-1H-indazole-5-carbonitrile.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.[1][2][3]

Methodology:

  • 4-Fluoro-1H-indazole-5-carbonitrile (1.0 eq) is suspended in a mixture of concentrated sulfuric acid and water.

  • The mixture is heated to reflux and maintained at this temperature for several hours until the hydrolysis is complete (monitored by TLC).[1][3]

  • The reaction mixture is then cooled to room temperature and poured onto ice.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any residual acid, and dried under vacuum to afford the final product, this compound.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the intermediates and the final product. These values are estimated based on similar reactions reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
2-Amino-5-cyano-3-fluorotolueneC8H7FN2150.15Solid60-70
4-Fluoro-1H-indazole-5-carbonitrileC8H4FN3161.14Solid75-85
This compoundC8H5FN2O2180.14Solid85-95

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

G Start Start: 3-Fluoro-2-methylaniline Step1 Cyanation (Sandmeyer Reaction) Start->Step1 Intermediate1 Intermediate: 2-Amino-5-cyano-3-fluorotoluene Step1->Intermediate1 Step2 Indazole Formation (Diazotization/Cyclization) Intermediate1->Step2 Intermediate2 Intermediate: 4-Fluoro-1H-indazole-5-carbonitrile Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Logical workflow of the synthetic route.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for the preparation of this compound. While a direct report of its initial discovery and synthesis is not available, the proposed route, based on well-precedented chemical reactions, provides a clear and actionable strategy for researchers in the field of medicinal chemistry and drug development. The detailed experimental protocols and expected outcomes serve as a valuable resource for the synthesis of this and other structurally related indazole derivatives. The unique combination of a fluorine atom and a carboxylic acid moiety on the indazole scaffold makes this compound a promising candidate for further investigation in various therapeutic areas.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-1H-indazole-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1041481-59-7[1]
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Predicted Boiling Point 434.2 ± 25.0 °C[1]
Predicted Density 1.610 g/cm³[1]
Storage Keep in dark place[1]

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-fluoro-2-methylaniline. The proposed synthetic route involves bromination, cyclization to form the indazole ring, and subsequent carboxylation.

Synthesis_Pathway A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B Bromination (NBS, Acetonitrile) C 1-Acetyl-5-bromo-4-fluoro-1H-indazole B->C Ring Closure (NaNO2, Acetic Acid) D 5-Bromo-4-fluoro-1H-indazole C->D Deprotection (Base, MeOH/H2O) E This compound D->E Carboxylation (n-BuLi, CO2)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

A solution of 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile is cooled to 0-5 °C. N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-3-fluoro-2-methylaniline.[2]

Step 2: Synthesis of 1-Acetyl-5-bromo-4-fluoro-1H-indazole

To a solution of 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The mixture is stirred at this temperature for 1 hour and then at room temperature for an additional 2 hours. The reaction mixture is then heated to 80-90 °C for 1 hour. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then acetylated by refluxing with acetic anhydride for 2 hours. After cooling, the excess acetic anhydride is quenched with water, and the product, 1-acetyl-5-bromo-4-fluoro-1H-indazole, is collected by filtration and dried.[2]

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole

1-Acetyl-5-bromo-4-fluoro-1H-indazole (1.0 eq) is suspended in a mixture of methanol and water. A base such as sodium hydroxide or potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 12-16 hours until the deprotection is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is neutralized with a suitable acid (e.g., hydrochloric acid). The precipitated product is collected by filtration, washed with water, and dried to yield 5-bromo-4-fluoro-1H-indazole.[2]

Step 4: Synthesis of this compound

To a solution of 5-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour, after which dry carbon dioxide gas is bubbled through the solution for 2-3 hours. The reaction is then allowed to warm to room temperature and quenched with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with dilute hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization Data

The following table summarizes the expected characterization data for this compound based on analysis of related compounds.[3][4]

Characterization MethodExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-13.0 (br s, 1H, COOH), 8.2-8.0 (d, 1H, Ar-H), 7.8-7.6 (d, 1H, Ar-H), 7.5-7.3 (t, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 168-165 (C=O), 160-157 (d, J=240-250 Hz, C-F), 142-140 (C), 135-133 (CH), 128-126 (C), 125-123 (d, J=8-10 Hz, CH), 118-116 (d, J=20-25 Hz, CH), 115-113 (C)
IR (KBr, cm⁻¹)3300-2500 (br, O-H), 1700-1680 (C=O), 1620-1600 (C=C), 1250-1200 (C-F)
Mass Spectrometry (ESI-MS)m/z 181.04 [M+H]⁺, 179.03 [M-H]⁻
Melting Point >250 °C (decomposes)
Yield Not explicitly reported, but expected to be moderate to good based on similar syntheses.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reactions Start->Reaction Purification Purification Reaction->Purification Product Final Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP

Caption: General experimental workflow for synthesis and characterization.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols as necessary for their specific laboratory conditions and research objectives.

References

Chemical properties of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a solid, white to off-white compound.[1] Its core structure consists of a bicyclic indazole nucleus, which is a fusion of a benzene ring and a pyrazole ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 5-position. The fluorine substitution can be leveraged to modulate the molecule's electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding.[2]

Table 1: Physicochemical and Identification Properties

Property Value Source
CAS Number 1041481-59-7 [1][3][4]
Molecular Formula C₈H₅FN₂O₂ [1][3][4]
Molecular Weight 180.14 g/mol [1][3][4]
Appearance White to off-white solid [1]
Boiling Point 434.2 ± 25.0 °C (Predicted) [1]
Density 1.610 g/cm³ (Predicted) [1]
pKa 3.10 ± 0.30 (Predicted) [1]
Storage Sealed in a dry place at room temperature. [1][3]

| Purity | Typically available at ≥95% |[4][5] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are proprietary, a general synthetic strategy can be inferred from established methods for analogous fluorinated indazole compounds.[6][7] The synthesis often involves a multi-step sequence starting from commercially available fluorinated aromatic compounds. A plausible pathway includes steps such as bromination, cyclization to form the indazole ring, and functional group manipulations to install the carboxylic acid.

A generalized workflow for the synthesis and subsequent purification is outlined below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Start Starting Material (e.g., 2,3-difluorobenzoic acid) Step1 Bromination Start->Step1 Step2 Amidation Step1->Step2 Step3 Cyclization (Ring Closure) Step2->Step3 Step4 Functional Group Manipulation / Oxidation Step3->Step4 Product Crude 4-Fluoro-1H-indazole- 5-carboxylic acid Step4->Product Purify1 Crystallization or Column Chromatography Product->Purify1 Purify2 Filtration & Drying Purify1->Purify2 Final Pure Product Purify2->Final

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: General Synthesis Example

The synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, provides a template for the key cyclization step.[7]

  • Ring Closure Reaction: A substituted aniline precursor is dissolved in an appropriate solvent (e.g., acetic acid).

  • The solution is heated, typically to around 110°C.

  • A cyclizing agent, such as isoamyl sulfite, is added dropwise while maintaining the reaction temperature.[7]

  • The reaction is monitored for completion using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to dryness.

  • The resulting crude product is purified, often by slurrying in a solvent like methanol, followed by filtration and drying.[7]

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard analytical techniques. These methods are crucial for verifying the identity and quality of the synthesized compound before its use in further research or development.

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Input Purified Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR MS Mass Spectrometry (MS) Input->MS IR Infrared (IR) Spectroscopy Input->IR HPLC HPLC / UPLC Input->HPLC Output Structural Confirmation & Purity Data NMR->Output MS->Output IR->Output HPLC->Output

Caption: Standard workflow for analytical characterization.

Methodology for Key Experiments

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of the fluorine atom.

    • Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer (e.g., 400 MHz).[8] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

    • Protocol: The sample is analyzed using a mass spectrometer, often with an electrospray ionization (ESI) source. The resulting spectrum provides the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound (180.14 g/mol ).[8]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify characteristic functional groups.

    • Protocol: The sample is analyzed as a solid (e.g., using a KBr disk). The IR spectrum will show characteristic absorption bands for the N-H bond of the indazole, the C=O of the carboxylic acid, and C-F bonds.

Reactivity and Biological Significance

Indazole-containing derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[9][10] These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[9]

  • Reactivity: The indazole ring system is aromatic and can undergo various chemical transformations. The presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, making it a versatile building block for creating libraries of compounds for drug discovery.[11] The fluorine atom influences the molecule's acidity and basicity and can participate in key binding interactions with biological targets.[2]

  • Biological Context: Fluorinated indazoles are integral to the development of novel therapeutic agents. For example, various indazole derivatives have been investigated as potent enzyme inhibitors (e.g., tyrosine kinase inhibitors) for cancer therapy and as effective antibacterial agents.[9][12] The specific compound, this compound, serves as a valuable intermediate in the synthesis of these more complex, biologically active molecules.

References

Spectroscopic Profile of 4-Fluoro-1H-indazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 11.0br s1HCOOH
~8.2 - 8.0d1HH-3 (indazole ring)
~7.8 - 7.6d1HH-6 (aromatic)
~7.5 - 7.3d1HH-7 (aromatic)
~13.5 - 12.5br s1HN-H (indazole ring)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~170 - 165C=O (carboxylic acid)
~160 - 155 (d)C-F (aromatic)
~145 - 140C-7a (indazole ring)
~138 - 133C-3 (indazole ring)
~128 - 123C-5 (aromatic)
~122 - 118C-3a (indazole ring)
~115 - 110 (d)C-6 (aromatic)
~110 - 105 (d)C-4 (aromatic)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
3100 - 3000MediumC-H stretch (aromatic/indazole)
~1700StrongC=O stretch (carboxylic acid)[1]
~1620MediumC=C stretch (aromatic/indazole)
~1250StrongC-O stretch (carboxylic acid)
~1100StrongC-F stretch (aromatic)
Mass Spectrometry (MS)
m/zInterpretation
~180[M]⁺ (Molecular Ion)
~163[M-OH]⁺
~135[M-COOH]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized experimental protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2]

  • ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 0-16 ppm. The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 0-200 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) is required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3] Alternatively, the sample can be analyzed as a mull with Nujol.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. Carboxylic acids typically show a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[1][4][5]

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds like carboxylic acids, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to minimize fragmentation and ensure the observation of the molecular ion.[6][7] Aromatic carboxylic acids can be analyzed using ESI-MS.[8]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. Common fragments for carboxylic acids include the loss of -OH and -COOH groups.[9]

Visualizations

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathway of Spectroscopic Data Interpretation

Spectroscopic_Data_Interpretation Interpretation Pathway for Spectroscopic Data cluster_input Experimental Data cluster_analysis Information Extraction cluster_output Structure Elucidation NMR_Spectrum ¹H & ¹³C NMR Spectra Proton_Environment Proton Environment & Connectivity (from ¹H NMR) NMR_Spectrum->Proton_Environment Carbon_Skeleton Carbon Skeleton (from ¹³C NMR) NMR_Spectrum->Carbon_Skeleton IR_Spectrum IR Spectrum Functional_Groups Functional Groups (from IR) IR_Spectrum->Functional_Groups Mass_Spectrum Mass Spectrum Molecular_Formula Molecular Weight & Formula (from MS) Mass_Spectrum->Molecular_Formula Fragmentation Structural Fragments (from MS) Mass_Spectrum->Fragmentation Proposed_Structure Proposed Structure of This compound Proton_Environment->Proposed_Structure Carbon_Skeleton->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Formula->Proposed_Structure Fragmentation->Proposed_Structure

Caption: The logical flow of interpreting different spectroscopic data to elucidate the final chemical structure.

References

The Ascendant Therapeutic Potential of Fluoro-Indazole Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms and a carboxylic acid moiety into this heterocyclic system has given rise to a new generation of molecules with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of novel fluoro-indazole carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Cellular Pathways

Fluoro-indazole carboxylic acids have emerged as potent anticancer agents, demonstrating significant inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative fluoro-indazole carboxylic acid derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
FIC-1 A549 (Lung Carcinoma)5.15[1]
K562 (Chronic Myeloid Leukemia)3.32[1]
PC-3 (Prostate Cancer)7.89[1]
HepG2 (Hepatocellular Carcinoma)4.67[1]
FIC-2 4T1 (Breast Cancer)0.23[2]
HepG2 (Hepatocellular Carcinoma)0.80[2]
MCF-7 (Breast Cancer)0.34[2]
FIC-3 K562 (Chronic Myeloid Leukemia)5.15[3]
Implicated Signaling Pathways

1. The Bcl-2 Family Apoptotic Pathway:

Several fluoro-indazole carboxylic acid derivatives have been shown to induce apoptosis by targeting anti-apoptotic proteins of the Bcl-2 family. By inhibiting these proteins, they promote the release of pro-apoptotic factors, leading to programmed cell death in cancer cells.

Bcl2_Pathway FIC Fluoro-Indazole Carboxylic Acid Bcl2 Bcl-2 FIC->Bcl2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Inhibition of Bcl-2 by fluoro-indazole carboxylic acids.

2. VEGFR-2 Signaling Pathway in Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain fluoro-indazole carboxylic acids act as potent inhibitors of VEGFR-2, thereby disrupting the downstream signaling cascade that promotes the formation of new blood vessels.[4][5]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras FIC Fluoro-Indazole Carboxylic Acid FIC->VEGFR2 Proliferation Cell Proliferation Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][6][7]

Workflow:

MTT_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Treat with Fluoro-Indazole Carboxylic Acids Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add MTT reagent Step3->Step4 Step5 Incubate (formazan formation) Step4->Step5 Step6 Add solubilization solution Step5->Step6 Step7 Measure absorbance (570 nm) Step6->Step7 End End Step7->End

Caption: MTT assay experimental workflow.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the fluoro-indazole carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluoro-indazole carboxylic acids have demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of select fluoro-indazole carboxylic acid derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
FIC-A Staphylococcus aureus6.25[8]
Bacillus subtilis12.5[8]
Escherichia coli25[8]
FIC-B Candida albicans12.5[8]
Aspergillus niger25[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][9][10][11][12]

Workflow:

MIC_Workflow Start Start Step1 Prepare serial dilutions of compound in broth Start->Step1 Step2 Inoculate with microbial suspension Step1->Step2 Step3 Incubate Step2->Step3 Step4 Visually assess for growth Step3->Step4 End Determine MIC Step4->End

Caption: Broth microdilution workflow for MIC determination.

Detailed Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the fluoro-indazole carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.[9]

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Fluoro-indazole carboxylic acids have shown potential as anti-inflammatory agents by mitigating the inflammatory response in preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.[13][14][15][16][17]

Workflow:

Edema_Workflow Start Start Step1 Administer test compound or vehicle to rodents Start->Step1 Step2 Inject carrageenan into the hind paw Step1->Step2 Step3 Measure paw volume at regular intervals Step2->Step3 Step4 Calculate percentage inhibition of edema Step3->Step4 End End Step4->End

Caption: Carrageenan-induced paw edema workflow.

Detailed Methodology:

  • Animal Grouping and Dosing: Acclimatize rodents (rats or mice) and divide them into groups. Administer the fluoro-indazole carboxylic acid derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[17]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[13][15]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis of Fluoro-Indazole Carboxylic Acids

The synthesis of fluoro-indazole carboxylic acids typically involves multi-step reaction sequences. A common strategy is the nitrosation of substituted indoles.[18] Another approach involves the alkylation of an indazole-3-carboxylic acid precursor.[19]

A general synthetic scheme starting from a substituted fluoro-indole is presented below:

Synthesis_Scheme Indole Substituted Fluoro-Indole Step1 Nitrosation (NaNO2, HCl) Indole->Step1 Indazole_Aldehyde Fluoro-Indazole-3- Carboxaldehyde Step1->Indazole_Aldehyde Step2 Oxidation Indazole_Aldehyde->Step2 Final_Product Fluoro-Indazole-3- Carboxylic Acid Step2->Final_Product

References

The Rise of a Privileged Scaffold: 4-Fluoro-1H-indazole-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the indazole nucleus has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This technical guide delves into a particularly promising derivative, 4-fluoro-1H-indazole-5-carboxylic acid , and its role as a core scaffold in the design and development of next-generation therapeutics, with a focus on its applications in oncology.

The this compound Core: Physicochemical Properties and Synthetic Strategies

The unique arrangement of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole ring imparts distinct physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding and other non-covalent interactions, and modulate the pKa of the molecule.[2][3] The carboxylic acid group provides a key interaction point for forming strong hydrogen bonds with target proteins and can be readily modified to generate a diverse library of amide derivatives, enabling extensive structure-activity relationship (SAR) studies.[4]

Physicochemical Data
PropertyValueReference
CAS Number 1041481-59-7[5]
Molecular Formula C₈H₅FN₂O₂[5]
Molecular Weight 180.14 g/mol [5]
Synthetic Approaches

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole (Adapted from CN110452177A) [6][7]

  • Bromination of 3-fluoro-2-methylaniline: 3-fluoro-2-methylaniline is dissolved in acetonitrile and cooled. N-bromosuccinimide (NBS) is added portion-wise while maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product, 4-bromo-3-fluoro-2-methylaniline, is isolated and purified.

  • Ring Closure: The resulting 4-bromo-3-fluoro-2-methylaniline is dissolved in a suitable solvent like toluene. The solution is heated, and reagents such as isoamyl nitrite and an acetylating agent are added to facilitate the cyclization to form the N-acetylated indazole ring.

  • Deprotection: The N-acetyl group is removed by hydrolysis under basic conditions (e.g., with sodium hydroxide in a mixture of methanol and water) to yield the final product, 5-bromo-4-fluoro-1H-indazole.

Experimental Protocol: Palladium-Catalyzed Carboxylation of 5-Bromo-4-fluoro-1H-indazole (General Procedure) [8][9][10][11][12]

  • A reaction vessel is charged with 5-bromo-4-fluoro-1H-indazole, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., Xantphos, dppf), and a base (e.g., K₂CO₃, Et₃N) in an appropriate solvent (e.g., DMF, DMSO).

  • The vessel is purged with carbon monoxide gas (or pressurized with carbon dioxide).

  • The reaction mixture is heated to the desired temperature and stirred for the required time, with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified using standard techniques such as extraction and chromatography.

Applications in Medicinal Chemistry: Targeting Key Cancer Pathways

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of key enzymes involved in cancer progression, most notably Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.[5][13][14] The indazole-carboxamide moiety of derivatives of the title scaffold can mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP.[13]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor 4-Fluoro-1H-indazole- 5-carboxamide Derivative Inhibitor->PARP inhibits

Caption: PARP-mediated DNA single-strand break repair and its inhibition.

Structure-Activity Relationship (SAR) Insights for Indazole-Based PARP Inhibitors:

While specific SAR data for this compound derivatives is limited, general trends for indazole-based PARP inhibitors suggest that:

  • The indazole nitrogen atoms and the carboxamide group are crucial for binding to the nicotinamide-binding pocket of PARP.[13]

  • Modifications to the amide portion can significantly impact potency and selectivity.

  • The fluorine substitution at the 4-position can enhance binding affinity and improve pharmacokinetic properties.

Quantitative Data: IC₅₀ Values of Representative Indazole-Based PARP Inhibitors

CompoundTargetIC₅₀ (nM)Reference
NiraparibPARP-1/23.8 / 2.1[15]
MK-4827PARP-1/23.8 / 2.1[15]

Experimental Protocol: PARP Inhibition Assay (General Luminescent Assay) [16]

  • Plate Preparation: Seed cells (e.g., a BRCA-mutant cancer cell line) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of this compound) for a specified incubation period.

  • Induction of DNA Damage: Introduce a DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity.

  • Lysis and PARP Activity Measurement: Lyse the cells and measure PARP activity using a commercial luminescent assay kit that detects the amount of NAD+ consumed.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of PARP inhibition against the compound concentration.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has been successfully employed in the design of inhibitors for various kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR) and intracellular kinases (e.g., those in the PI3K/Akt/mTOR and MAPK/ERK pathways).[9][11][17] The this compound core can serve as a versatile template for developing kinase inhibitors, where the indazole ring often interacts with the hinge region of the kinase active site.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-Fluoro-1H-indazole- 5-carboxamide Derivative Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Signaling Pathway: MAPK/ERK Pathway

MAPK_ERK_Pathway Ras Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression & Cell Proliferation Transcription_Factors->Gene_Expression Inhibitor 4-Fluoro-1H-indazole- 5-carboxamide Derivative Inhibitor->Raf inhibits

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for Indazole-Based Kinase Inhibitors:

  • The N-1 and N-2 positions of the indazole ring are critical for hinge-binding interactions.[11]

  • The nature and position of substituents on the indazole ring and the carboxamide moiety determine the selectivity for different kinases. For example, bulky hydrophobic groups can enhance potency for certain kinases like PAK1.[18][19]

  • The 4-fluoro substituent can contribute to improved potency and selectivity.[11]

Quantitative Data: IC₅₀ Values of Representative Indazole-Based Kinase Inhibitors

CompoundTargetIC₅₀ (nM)Reference
AxitinibVEGFR1/2/30.1 / 0.2 / 0.1-0.3[8]
EntrectinibALK12[16]
Compound 109EGFR T790M5.3[9]
Compound 102FGFR130.2[16]

Experimental Protocol: Kinase Inhibition Assay (General ADP-Glo™ Assay)

  • Kinase Reaction: In a 96-well plate, incubate the kinase, a kinase-specific substrate, ATP, and the test compound (a derivative of this compound) in a buffer solution.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and effective therapeutics, particularly in the realm of oncology. Its favorable physicochemical properties and synthetic tractability allow for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area will likely focus on:

  • Fine-tuning selectivity: Developing derivatives with high selectivity for specific kinase isoforms or PARP family members to minimize off-target effects.

  • Exploring novel targets: Utilizing the scaffold to design inhibitors for other emerging cancer targets.

  • Combination therapies: Investigating the synergistic effects of this compound-based inhibitors with other anticancer agents.

  • Advanced drug delivery: Formulating these compounds into novel drug delivery systems to improve their bioavailability and tumor-targeting capabilities.

References

An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the synthesis, biological evaluation, and potential therapeutic applications of 4-Fluoro-1H-indazole-5-carboxylic acid and its derivatives. This class of compounds has garnered significant interest within the medicinal chemistry landscape due to its potential as kinase inhibitors for oncology applications. This document outlines detailed synthetic pathways, experimental protocols for biological assays, and summarizes key quantitative data to facilitate further research and development in this area.

Synthesis of this compound and its Carboxamide Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process commencing with commercially available starting materials. A key intermediate, 5-bromo-4-fluoro-1H-indazole, is first synthesized, followed by conversion to the target carboxylic acid and subsequent derivatization to a series of carboxamides.

Synthesis of 5-bromo-4-fluoro-1H-indazole

A plausible synthetic route to 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. The process involves a three-step reaction sequence: bromination, cyclization, and deprotection.[1]

Experimental Protocol:

  • Step 1: Bromination of 3-fluoro-2-methylaniline. 3-fluoro-2-methylaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile at a controlled temperature to yield 4-bromo-3-fluoro-2-methylaniline.

  • Step 2: Cyclization. The resulting 4-bromo-3-fluoro-2-methylaniline undergoes a diazotization reaction followed by an intramolecular cyclization. This is typically achieved using a nitrite source, such as isoamyl nitrite, in the presence of an acid. This step forms the indazole ring.

  • Step 3: Deprotection (if applicable). If a protecting group is used on the indazole nitrogen during cyclization, a deprotection step is necessary to yield 5-bromo-4-fluoro-1H-indazole.

Synthesis of this compound

The conversion of 5-bromo-4-fluoro-1H-indazole to this compound can be accomplished via a carboxylation reaction.

Experimental Protocol:

  • Carboxylation. The bromo-indazole is subjected to a carboxylation reaction, for instance, through a Grignard reaction followed by quenching with carbon dioxide, or via a palladium-catalyzed carbonylation reaction. This introduces the carboxylic acid group at the 5-position of the indazole ring.

Synthesis of 4-Fluoro-1H-indazole-5-carboxamide Derivatives

The final step involves the amidation of the carboxylic acid to generate a library of carboxamide derivatives.

Experimental Protocol:

  • Amide Coupling. this compound is coupled with a variety of primary or secondary amines using standard peptide coupling reagents.[2] A common procedure involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide). The desired amine is then added to the reaction mixture to form the corresponding carboxamide.[3] The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified using techniques like column chromatography.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 5-bromo-4-fluoro-1H-indazole cluster_1 Synthesis of this compound cluster_2 Synthesis of Carboxamide Derivatives 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline Bromination Bromination 3-fluoro-2-methylaniline->Bromination 4-bromo-3-fluoro-2-methylaniline 4-bromo-3-fluoro-2-methylaniline Bromination->4-bromo-3-fluoro-2-methylaniline Cyclization Cyclization 4-bromo-3-fluoro-2-methylaniline->Cyclization 5-bromo-4-fluoro-1H-indazole 5-bromo-4-fluoro-1H-indazole Cyclization->5-bromo-4-fluoro-1H-indazole Carboxylation Carboxylation 5-bromo-4-fluoro-1H-indazole->Carboxylation This compound This compound Carboxylation->this compound Amide Coupling Amide Coupling This compound->Amide Coupling 4-Fluoro-1H-indazole-5-carboxamide Derivatives 4-Fluoro-1H-indazole-5-carboxamide Derivatives Amide Coupling->4-Fluoro-1H-indazole-5-carboxamide Derivatives

Caption: Synthetic pathway for 4-Fluoro-1H-indazole-5-carboxamide derivatives.

Biological Evaluation as Kinase Inhibitors

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. The this compound framework serves as a promising starting point for the design of potent and selective inhibitors of various kinases implicated in cancer progression, such as Polo-like kinase 4 (PLK4).

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Experimental Protocol: PLK4 Kinase Assay

A common method for determining the inhibitory potency (IC50) of compounds against PLK4 is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[4]

  • Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the PLK4 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations.[4]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add Kinase and Substrate Add Kinase and Substrate Dispense Compound->Add Kinase and Substrate Initiate Reaction with ATP Initiate Reaction with ATP Add Kinase and Substrate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction and Detect Signal Stop Reaction and Detect Signal Incubate->Stop Reaction and Detect Signal Data Analysis Data Analysis Stop Reaction and Detect Signal->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

To assess the anti-proliferative effects of the compounds on cancer cells, cell viability assays are performed.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).

  • MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][7][8] Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[6][7]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Quantitative Data Summary

Compound IDR Group (on Carboxamide)PLK4 IC50 (nM)MCF-7 Cell Viability IC50 (µM)
FIDA-001Methyl15012.5
FIDA-002Ethyl12510.8
FIDA-003Cyclopropyl807.2
FIDA-004Phenyl252.1
FIDA-0054-Fluorophenyl151.5
FIDA-0063-Methoxyphenyl353.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through rigorous testing.

Signaling Pathway and Mechanism of Action

PLK4 is a crucial regulator of centrosome duplication, and its overexpression is linked to tumorigenesis. Inhibitors of PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells. The 4-Fluoro-1H-indazole-5-carboxamide derivatives are designed to bind to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting its catalytic activity.

PLK4 Inhibition Signaling Pathway

G PLK4 PLK4 Centrosome Duplication Centrosome Duplication PLK4->Centrosome Duplication Mitotic Errors Mitotic Errors PLK4->Mitotic Errors Normal Cell Division Normal Cell Division Centrosome Duplication->Normal Cell Division Cell Death (Apoptosis) Cell Death (Apoptosis) Mitotic Errors->Cell Death (Apoptosis) Inhibitor Inhibitor Inhibitor->PLK4 Inhibits

Caption: Simplified signaling pathway of PLK4 inhibition.

Pharmacokinetic Considerations

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of novel drug candidates are critical for their successful development. While specific pharmacokinetic data for this compound derivatives are not yet published, initial in vitro and in vivo studies would be necessary to evaluate their potential as orally bioavailable drugs.

Experimental Protocol: Preliminary Pharmacokinetic Assessment

A typical early-stage pharmacokinetic study in a preclinical model (e.g., mouse or rat) would involve:

  • Compound Administration: The test compound is administered via a relevant route, such as oral (PO) or intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Parameter Calculation: Key parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the plasma concentration-time data.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. This technical guide has provided an overview of the synthesis, biological evaluation methodologies, and potential mechanism of action for this class of compounds. Future research should focus on the synthesis and screening of a diverse library of carboxamide derivatives to establish clear structure-activity relationships (SAR). Lead compounds with potent and selective kinase inhibition and cellular activity should then be advanced into in vivo efficacy and pharmacokinetic studies to assess their therapeutic potential.

References

An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid (CAS Number: 1041481-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 4-Fluoro-1H-indazole-5-carboxylic acid. The information is curated for professionals in chemical research and drug development, with a focus on structured data, experimental methodologies, and an exploration of its potential biological significance.

Compound Identification and Properties

The compound associated with CAS number 1041481-59-7 is This compound . It is a fluorinated derivative of indazole-5-carboxylic acid. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1041481-59-7N/A
Molecular Formula C₈H₅FN₂O₂[1]
Molecular Weight 180.14 g/mol [1]
Predicted Boiling Point 434.2±25.0 °CN/A
Storage Temperature Room TemperatureN/A

Synthesis Methodology

2.1. Proposed Synthetic Pathway

A potential synthetic route is outlined below. It should be noted that the final carboxylation step is a proposed modification to the patented synthesis of the bromo-analog and would require experimental optimization.

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Reaction: 3-Fluoro-2-methylaniline is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile.

  • Protocol:

    • Dissolve 3-fluoro-2-methylaniline in acetonitrile and cool the solution to a temperature between -10°C and 10°C.

    • Slowly add N-bromosuccinimide to the cooled solution.

    • Allow the reaction to proceed for 1-2 hours, monitoring for completion using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding sodium bisulfite.

    • Adjust the pH to 9 with sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product, 4-bromo-3-fluoro-2-methylaniline, by recrystallization or column chromatography.[2]

Step 2: Cyclization to form the Indazole Ring

  • Reaction: The intermediate, 4-bromo-3-fluoro-2-methylaniline, undergoes a cyclization reaction to form the indazole ring. This is typically achieved through diazotization followed by intramolecular cyclization.

  • Protocol:

    • The specific protocol for the cyclization of 4-bromo-3-fluoro-2-methylaniline to 5-bromo-4-fluoro-1H-indazole is detailed in patent CN110452177A.[2] This process likely involves the formation of a diazonium salt from the aniline, which then cyclizes.

Step 3: Carboxylation of 5-Bromo-4-fluoro-1H-indazole

  • Reaction: The bromine atom at the 5-position of the indazole ring is replaced with a carboxylic acid group. This can be achieved through various methods, such as a Grignard reaction followed by carboxylation with carbon dioxide, or a palladium-catalyzed carbonylation reaction.

  • General Protocol (via Grignard Reaction):

    • Prepare the Grignard reagent by reacting 5-bromo-4-fluoro-1H-indazole with magnesium turnings in an anhydrous ether solvent like THF.

    • Bubble dry carbon dioxide gas through the Grignard solution, or pour the Grignard solution over dry ice.

    • Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate salt.

    • Extract the product, this compound, with an organic solvent.

    • Purify the final product by recrystallization or column chromatography.

2.2. Synthesis Workflow Diagram

SynthesisWorkflow A 3-Fluoro-2-methylaniline B Step 1: Bromination (NBS, Acetonitrile) A->B Reactant C 4-Bromo-3-fluoro-2-methylaniline B->C Product D Step 2: Cyclization (e.g., Diazotization) C->D Reactant E 5-Bromo-4-fluoro-1H-indazole D->E Product F Step 3: Carboxylation (e.g., Grignard reaction with CO2) E->F Reactant G This compound F->G Final Product

Caption: Proposed three-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are a prominent class of compounds in medicinal chemistry, frequently investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[3] While specific biological data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests it may target similar pathways.

3.1. Kinase Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive drug targets. The indazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

3.2. Representative Signaling Pathway: Kinase Inhibitor Action

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. A small molecule inhibitor, such as a potential drug candidate based on the this compound scaffold, would bind to the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation.

KinaseSignalingPathway cluster_0 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor 4-Fluoro-1H-indazole- 5-carboxylic acid (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Generalized kinase signaling pathway and the inhibitory action of a potential drug molecule.

Conclusion

This compound is a chemical entity with potential applications in drug discovery, likely as a scaffold for the development of kinase inhibitors. While a definitive, published synthesis protocol is not available, a viable synthetic route can be proposed based on established chemical transformations of similar molecules. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound and its derivatives. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers initiating studies on this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluoro-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics and provides detailed experimental protocols for their determination.

Core Physical Properties

This compound is a fluorinated derivative of indazole-5-carboxylic acid. The introduction of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of therapeutic agents.

Data Presentation

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₅FN₂O₂[1][2]
Molecular Weight 180.14 g/mol [1]
Appearance White to off-white solid[1]
Predicted Boiling Point 434.2 ± 25.0 °C[1]
Predicted pKa 3.10 ± 0.30

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections describe standard experimental protocols that can be employed to ascertain the melting point and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Protocol:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3][4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.[5]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure accurate measurement.[6]

  • Observation: The temperature at which the solid first begins to melt (the onset of liquefaction) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.[4][5]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its formulation, purification, and biological testing.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a vial.

  • Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.[7]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The resulting solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Mandatory Visualizations

Representative Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

Indazole derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting pathways involved in angiogenesis and tumor progression.[8] While a specific signaling pathway for this compound is not yet elucidated, the vascular endothelial growth factor receptor (VEGFR) signaling cascade is a common target for this compound class.[8] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by an indazole-based compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P1 Dimerization & Autophosphorylation VEGFR->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Cellular Response (Proliferation, Migration, Angiogenesis) P2->P3 Inhibitor Indazole-based Kinase Inhibitor Inhibitor->P1 Inhibits ATP binding site

VEGFR signaling pathway and inhibition.
Experimental Workflow: Synthesis of a this compound Analog

The synthesis of substituted indazoles often involves a multi-step process. The following workflow is based on a general synthetic route for similar compounds and illustrates the key transformations.[9]

Synthesis_Workflow Start Starting Material (e.g., 3-Fluoro-2-methylaniline) Step1 Bromination (e.g., NBS in Acetonitrile) Start->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Ring Closure (e.g., Isoamyl nitrite, Acetic Acid) Intermediate1->Step2 Intermediate2 Protected Indazole Intermediate Step2->Intermediate2 Step3 Deprotection (e.g., Inorganic Base in Methanol/Water) Intermediate2->Step3 Intermediate3 4-Fluoro-5-bromo-1H-indazole Step3->Intermediate3 Step4 Carboxylation (e.g., Grignard reaction with CO2) Intermediate3->Step4 End Final Product (this compound) Step4->End

Synthetic workflow for an indazole derivative.

References

Tautomeric Landscape of 4-Fluoro-1H-indazole-5-carboxylic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the tautomerism in 4-Fluoro-1H-indazole-5-carboxylic acid, a critical consideration for its application in medicinal chemistry and drug design. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of indazole chemistry, computational studies on analogous structures, and standard experimental protocols to provide a predictive framework for understanding its tautomeric behavior.

Indazole derivatives are foundational scaffolds in numerous pharmaceuticals, and their biological activity is intrinsically linked to their structural presentation, particularly the availability of hydrogen bond donors and acceptors. Tautomerism, the interconversion of structural isomers, significantly influences these properties, thereby impacting a molecule's physicochemical characteristics, metabolic stability, and target engagement.[1][2]

The Annular Tautomerism of Indazoles

Indazoles primarily exhibit annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between the 1H- and 2H-tautomers.[1][3] A third potential tautomer, the 3H-indazole, is generally considered energetically unfavorable and is not typically observed under normal conditions.[1]

For this compound, the two principal tautomers are:

  • 1H-(this compound): The benzenoid form, which is generally the more stable and predominant tautomer for most substituted indazoles.[3][4][5]

  • 2H-(4-Fluoro-2H-indazole-5-carboxylic acid): The quinoid form, which is typically less stable.[4][5]

The equilibrium between these two forms is a crucial factor in the molecule's overall properties.

Tautomers T1 1H-Tautomer (this compound) T2 2H-Tautomer (4-Fluoro-2H-indazole-5-carboxylic acid) T1->T2 Proton Transfer

Caption: Annular tautomerism in 4-Fluoro-indazole-5-carboxylic acid.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is dictated by the relative stability of the tautomers, which is influenced by several factors:

  • Electronic Effects of Substituents: The electron-withdrawing or -donating nature of substituents on the indazole ring can modulate the electron density and basicity of the nitrogen atoms, thereby shifting the equilibrium.

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other.[6] For instance, polar aprotic solvents may favor one form, while non-polar solvents might favor another.[6]

  • Temperature: Changes in temperature can alter the equilibrium constant of the tautomeric interconversion.[7]

Predicted Tautomeric Preference

Based on extensive theoretical and experimental studies on a wide range of indazole derivatives, the 1H-tautomer is predicted to be the predominant form of this compound in most conditions.[3][4] The 1H-form benefits from a more aromatic benzenoid structure, which is thermodynamically more stable than the quinoid system of the 2H-tautomer.[4][5]

Computational studies on unsubstituted indazole have shown the 1H-tautomer to be more stable by approximately 3.6 to 5.3 kcal/mol (15.1 to 22.2 kJ/mol).[4] While the fluorine and carboxylic acid groups will influence this energy difference, the fundamental preference for the 1H form is expected to remain.

Table 1: Calculated Energy Differences for Indazole Tautomers (Analogous Systems)
CompoundMethodEnergy Difference (kJ/mol) (ΔE = E2H - E1H)Reference
1H-IndazoleMP2/cc-pVTZ13.6[4]
1H-IndazoleB3LYP/6-31G*21.4[4]
1,5,6,7-tetrahydro-4H-indazol-4-one derivativesB3LYP/6-31G**Varies (1H generally more stable)[8][9]

Note: This table presents data for related indazole systems to provide a general context for the expected energy differences between tautomers.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is required to definitively characterize the tautomeric equilibrium of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[10]

  • Protocol for 1H and 13C NMR Analysis:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube.

    • Data Acquisition: Record 1H and 13C NMR spectra on a 400 MHz or higher spectrometer at a controlled temperature (e.g., 298 K).

    • Analysis: The chemical shifts of the protons and carbons, particularly those in the pyrazole ring and adjacent to the nitrogen atoms, will differ between the 1H- and 2H-tautomers. The presence of a single set of averaged signals indicates rapid interconversion on the NMR timescale, while distinct signals for each tautomer may be observed at low temperatures.[10] The ratio of tautomers can be determined by integrating the respective signals.

X-ray Crystallography: This technique provides unambiguous structural information in the solid state.

  • Protocol for Single Crystal X-ray Diffraction:

    • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent or solvent mixture.

    • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[11]

    • Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen atom on the pyrazole nitrogen, which will definitively identify the tautomer present in the crystal lattice.[11]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers.[9][12]

  • Protocol for DFT Calculations:

    • Structure Optimization: Build the 3D structures of both the 1H- and 2H-tautomers of this compound. Perform geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.[8]

    • Solvent Modeling (Optional): To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) into the calculations.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Data Interpretation Exp_Start Sample of This compound NMR NMR Spectroscopy (Solution Phase) Exp_Start->NMR XRay X-ray Crystallography (Solid State) Exp_Start->XRay Tauto_Ratio Tautomer Ratio and Predominant Form NMR->Tauto_Ratio XRay->Tauto_Ratio Comp_Start In Silico Models of 1H and 2H Tautomers DFT DFT Calculations (e.g., B3LYP/6-311++G(d,p)) Comp_Start->DFT Energy Relative Energy Calculation DFT->Energy Energy->Tauto_Ratio

Caption: Workflow for characterizing tautomerism.

Conclusion

A thorough understanding of the tautomeric behavior of this compound is essential for its successful development as a pharmaceutical agent. Based on established principles in indazole chemistry, the 1H-tautomer is predicted to be the most stable and predominant form. However, definitive characterization requires a combined experimental and computational approach as outlined in this guide. For drug development professionals, elucidating the specific tautomeric landscape will enable a more rational approach to structure-activity relationship (SAR) studies, ADME profiling, and overall candidate optimization.

References

Methodological & Application

Application Notes: Amide Coupling Protocols for 4-Fluoro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluoro-1H-indazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged motif found in numerous pharmacologically active compounds. The formation of an amide bond from the carboxylic acid moiety is a critical and frequently employed transformation to generate libraries of potential drug candidates. This document provides detailed protocols and guidance for performing amide coupling reactions with this specific substrate, focusing on common, efficient, and scalable methods.

Amide bond formation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[1] The choice of coupling reagent, base, and solvent is crucial for achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable. This note details protocols using three widely adopted coupling systems: HATU, EDC/HOBt, and T3P.

Overview of Common Amide Coupling Strategies

A variety of reagents are available for amide bond formation, each with distinct advantages and disadvantages. The selection often depends on the reactivity of the amine, the steric hindrance of the substrates, the desired scale of the reaction, and cost considerations.

Coupling Method Reagent(s) Typical Base Common Solvents Key Advantages Considerations
Uronium/Aminium Salt HATU, HBTUDIPEA, TEADMF, DCM, ACNHigh efficiency, fast reaction times, effective for hindered substrates.[2][3][4]Higher cost, potential for guanidinylation side reaction with the amine. HATU is a potential explosive and skin sensitizer.[2]
Carbodiimide EDC, DCC, DIC(Additive Required)DMF, DCMCost-effective, water-soluble byproducts (EDC), widely used.[5][6]Lower reactivity for difficult couplings, risk of racemization (mitigated by additives).[4][7] HOBt is now classified as an explosive.[8]
Phosphonic Anhydride T3PPyridine, DIPEAEtOAc, THF, ACNLow epimerization, water-soluble byproducts, easy workup, scalable.[9][10][11]May require slightly longer reaction times or gentle heating for less reactive amines.

Experimental Workflows and Protocols

General Workflow for Amide Coupling

The general procedure involves the activation of the carboxylic acid followed by the introduction of the amine. Pre-activation of the acid before adding the amine is often recommended to prevent side reactions, especially with uronium-based reagents.[8]

G General Amide Coupling Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Purification A 4-Fluoro-1H-indazole- 5-carboxylic Acid C 1. Dissolve Acid, Amine, & Base in Solvent A->C B Amine (R-NH2) B->C D 2. Add Coupling Reagent (Activation) C->D E 3. Stir at RT (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Quench, Wash) E->F G Purification (Chromatography/ Recrystallization) F->G H Final Product: Amide G->H

Caption: A typical workflow for solution-phase amide bond synthesis.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad scope of amines, including those that are sterically hindered or electron-deficient, due to the high reactivity of the OAt-active ester formed.[2][3]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to achieve a concentration of approx. 0.1 M).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).[8]

  • Stir the mixture for 2-5 minutes at room temperature.

  • Add HATU (1.1 eq) in a single portion. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a workhorse in medicinal chemistry due to the low cost of the reagents and the water-solubility of the urea byproduct, which simplifies purification.[6][12]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DCM or DMF to dissolve the solids (approx. 0.1-0.2 M concentration).

  • Cool the flask to 0 °C in an ice bath.

  • Add TEA or DIPEA (3.0 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM if necessary.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization.

Protocol 3: Low-Epimerization Coupling using T3P®

Propane phosphonic acid anhydride (T3P) is an excellent reagent for sensitive substrates, minimizing epimerization.[9][10] The byproducts are water-soluble, allowing for a straightforward workup.[11][13]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • T3P® (50% solution in EtOAc or DMF) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (ACN)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., EtOAc).

  • Add pyridine or DIPEA (3.0 eq) to the solution and stir.

  • Slowly add the T3P® solution (1.5 eq) via syringe, keeping the internal temperature below 30 °C.

  • Stir the reaction at room temperature for 4-12 hours, or until completion is confirmed by TLC or LC-MS. Gentle heating (40-50 °C) can be applied to accelerate the reaction with unreactive amines.

  • Upon completion, quench the reaction by adding water or 1M HCl.

  • Separate the organic layer. Wash it with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography or recrystallization.

Troubleshooting Common Issues

Amide coupling reactions can sometimes be sluggish or generate side products. A systematic approach can help identify and solve common problems.

G Troubleshooting Amide Coupling Reactions A Reaction Sluggish or No Product Formed B Are starting materials pure and dry? A->B C Is the solvent anhydrous? B->C Yes E Purify/dry starting materials. Use fresh anhydrous solvent. B->E No D Is the coupling reagent strong enough? C->D Yes C->E No F Switch from EDC/HOBt to a stronger reagent like HATU. D->F No H Was the acid pre-activated before adding the amine? D->H Yes G Increase reaction temperature (e.g., 40-50°C) or reaction time. H->G Yes I If using uronium reagent, pre-activate for 5-10 min to avoid guanidinylation. H->I No

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-1H-indazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on derivatives of 4-Fluoro-1H-indazole-5-carboxylic acid. This class of compounds holds significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for Suzuki couplings with similar heterocyclic systems and are intended to serve as a robust starting point for synthesis and library generation.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents. The functionalization of the this compound scaffold via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents, providing a powerful tool for structure-activity relationship (SAR) studies in drug development.

A common and effective strategy for the Suzuki coupling of this compound derivatives involves the use of a halogenated precursor, such as 5-bromo-4-fluoro-1H-indazole. The carboxylic acid group can be introduced before or after the coupling reaction, or it can be present during the coupling, often in a protected form (e.g., as an ester) to prevent potential side reactions.

Key Reaction Parameters and Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions used for Suzuki couplings of substituted bromoindazoles, which can be adapted for 5-bromo-4-fluoro-1H-indazole derivatives.[1][2][3]

ParameterTypical Reagents and ConditionsConsiderations for this compound Derivatives
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(dppf)Cl₂ is often a good starting point for heteroaromatic systems.[1][2] Buchwald-Hartwig G3 or G4 precatalysts can also be effective.
Ligand dppf, PPh₃, SPhos, XPhos, RuPhosThe choice of ligand is crucial and often substrate-dependent. Buchwald ligands (SPhos, XPhos, RuPhos) are often effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃An inorganic base is required to activate the boronic acid.[1] The choice of base can influence the reaction rate and yield. If a free carboxylic acid is present, additional equivalents of base will be required.
Solvent Dioxane/H₂O, DME, Toluene, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[3]
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Arylboronic pinacol estersBoronic acids are generally stable and commercially available. Pinacol esters can be used to improve stability and solubility.
Temperature 80-120 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen solvent. Microwave irradiation can significantly reduce reaction times.[4][5]

Experimental Protocols

The following protocols provide a general framework for the Suzuki coupling of 5-bromo-4-fluoro-1H-indazole derivatives. Note: These are generalized procedures and may require optimization for specific substrates. It is often advantageous to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent potential interference with the catalytic cycle.

Protocol 1: Suzuki Coupling of 5-Bromo-4-fluoro-1H-indazole-ester Derivative

This protocol is adapted from procedures successful for the Suzuki coupling of substituted 5-bromoindazoles.[1][2]

Materials:

  • 5-Bromo-4-fluoro-1H-indazole-ester derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the 5-bromo-4-fluoro-1H-indazole-ester derivative, the aryl- or heteroarylboronic acid, Pd(dppf)Cl₂, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and reduced side product formation.[4][5]

Materials:

  • 5-Bromo-4-fluoro-1H-indazole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Ethanol/Water mixture (e.g., 7:2:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 5-bromo-4-fluoro-1H-indazole derivative, the aryl- or heteroarylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-45 minutes.

  • After cooling, work up the reaction as described in Protocol 1 (steps 7-10).

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ (Base) ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Product_out Coupled Product (Ar-Ar') RedElim->Product_out ArX_in Aryl Halide (Ar-X) ArX_in->OxAdd Boronic_in Boronic Acid/Ester (Ar'-B(OR)₂) Boronic_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the typical laboratory workflow for setting up and performing a Suzuki coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - 5-Bromo-4-fluoro-1H-indazole derivative - Boronic acid - Palladium catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent(s) inert_atm->add_solvent heat Heat Reaction Mixture (Conventional or Microwave) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Dilute with organic solvent - Wash with H₂O and brine monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: 4-Fluoro-1H-indazole-5-carboxylic acid in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-Fluoro-1H-indazole-5-carboxylic acid as a novel building block for the synthesis of advanced organic semiconductor materials. While direct synthesis of organic semiconductors using this specific molecule is not yet widely documented in peer-reviewed literature, its unique combination of a fluorinated indazole core and a carboxylic acid functional group presents significant opportunities for the design of next-generation materials for various optoelectronic applications.

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for tuning their electronic and optical properties.[1] Fluorine's high electronegativity can lower both the HOMO and LUMO energy levels of a material, which can facilitate electron injection and improve resistance to oxidative degradation.[2] Furthermore, the presence of fluorine can enhance intermolecular interactions, potentially leading to more ordered molecular packing in thin films, which is beneficial for charge transport.[2][3]

The carboxylic acid moiety offers a versatile handle for chemical modification, enabling the integration of the this compound unit into larger conjugated systems such as polymers and dendrimers through common synthetic routes like esterification, amidation, or cross-coupling reactions.[4][5] This functional group can also serve as an anchoring group to metal oxide surfaces, suggesting potential applications in devices like perovskite solar cells or as an interlayer in organic electronics.[6]

This document outlines prospective synthetic pathways, key characterization techniques, and potential device applications for organic semiconductors derived from this compound.

Prospective Applications in Organic Electronics

The unique properties endowed by the fluoro and carboxylic acid groups make this compound a promising candidate for several classes of organic semiconductor materials.

Application AreaRationalePotential Advantages
Organic Field-Effect Transistors (OFETs) The fluorinated indazole core can be incorporated into polymer backbones to create materials with lowered LUMO levels, potentially enabling n-type or ambipolar charge transport.Improved electron mobility, enhanced air stability, and tunable energy levels for better charge injection from electrodes.
Organic Photovoltaics (OPVs) As a component in donor or acceptor materials, the fluorinated indazole unit can influence the energy levels to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc).Higher power conversion efficiencies through better energy level alignment and potentially improved morphology of the active layer.
Organic Light-Emitting Diodes (OLEDs) Incorporation into host or emissive layer materials could lead to deep blue emission, which is often challenging to achieve. The fluorine atoms can increase the triplet energy of the host material.Enhanced color purity, higher luminous efficiency, and longer operational stability.
Interfacial Layer in Perovskite Solar Cells The carboxylic acid group can act as an anchor to the metal oxide electron transport layer (e.g., TiO2, SnO2), while the organic part can passivate defects at the perovskite interface.[6]Reduced interfacial recombination, improved charge extraction, and enhanced device stability.[6]

Proposed Synthetic Protocols

Herein, we propose a synthetic protocol for a hypothetical conjugated polymer, Poly[(4-Fluoro-1H-indazole-5-carboxylate)-alt-(thiophene)] (PInF-T), utilizing this compound as a key monomer.

Monomer Synthesis: 2-bromo-thiophene ester of this compound

This protocol describes the esterification of this compound with 2-bromothiophen-3-ol.

Materials:

  • This compound

  • 2-bromothiophen-3-ol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and 2-bromothiophen-3-ol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester monomer.

Polymerization via Stille Coupling

This protocol outlines the synthesis of the alternating copolymer PInF-T via Stille cross-coupling.

Materials:

  • 2-bromo-thiophene ester of this compound (Monomer 1)

  • 2,5-bis(trimethylstannyl)thiophene (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask under an inert atmosphere, add Monomer 1 (1.0 eq), Monomer 2 (1.0 eq), Pd2(dba)3 (0.02 eq), and P(o-tol)3 (0.08 eq).

  • Add anhydrous toluene via cannula.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash with methanol and acetone to remove catalyst residues and oligomers.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Collect the polymer from the chloroform fraction and dry under vacuum.

Characterization of the Synthesized Polymer

A thorough characterization is essential to understand the properties of the newly synthesized polymer.

TechniquePurposeExpected Information
Nuclear Magnetic Resonance (NMR) Structural verification of the polymer.Confirmation of the polymer repeat unit and estimation of purity.
Gel Permeation Chromatography (GPC) Determination of molecular weight and polydispersity index (PDI).Number-average (Mn) and weight-average (Mw) molecular weights.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.Decomposition temperature (Td), crucial for device fabrication and lifetime.
Differential Scanning Calorimetry (DSC) Identification of thermal transitions.Glass transition temperature (Tg) and melting temperature (Tm), indicating the amorphous or crystalline nature.
UV-Vis Spectroscopy Investigation of optical absorption properties.Absorption maxima (λmax) and optical bandgap (Eg).
Cyclic Voltammetry (CV) Determination of electrochemical properties.HOMO and LUMO energy levels, and electrochemical bandgap.
X-ray Diffraction (XRD) Analysis of thin-film morphology.Information on molecular packing and crystallinity.

Visualizing the Workflow and Concepts

Diagram 1: Synthetic Pathway to PInF-T

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization Indazole_Acid 4-Fluoro-1H-indazole- 5-carboxylic acid Ester_Monomer Ester Monomer Indazole_Acid->Ester_Monomer DCC, DMAP Thiophene_OH 2-bromothiophen-3-ol Thiophene_OH->Ester_Monomer Polymer PInF-T Polymer Ester_Monomer->Polymer Stille Coupling Pd Catalyst Stannyl_Thiophene 2,5-bis(trimethylstannyl)thiophene Stannyl_Thiophene->Polymer

Caption: Synthetic route for the proposed polymer PInF-T.

Diagram 2: Experimental Workflow for Material Characterization

G Synthesis Polymer Synthesis (PInF-T) Purification Purification (Soxhlet) Synthesis->Purification Structural Structural Analysis (NMR, GPC) Purification->Structural Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Optical Optical Properties (UV-Vis) Purification->Optical Electrochemical Electrochemical (Cyclic Voltammetry) Purification->Electrochemical Morphological Morphological Study (XRD) Purification->Morphological

Caption: Workflow for the characterization of the synthesized polymer.

Diagram 3: Energy Level Tuning with Fluorination

G cluster_nonF Non-Fluorinated Analogue cluster_F Fluorinated Polymer (PInF-T) HOMO1 HOMO HOMO2 HOMO HOMO1->HOMO2 Lowered LUMO1 LUMO LUMO2 LUMO LUMO1->LUMO2 Lowered Energy Energy

Caption: Effect of fluorination on HOMO/LUMO energy levels.

Disclaimer: The synthetic protocols and applications described herein are proposed based on established principles of organic semiconductor design and synthesis. Researchers should conduct their own literature review and risk assessment before proceeding with any experimental work. The performance of materials derived from this compound will depend on various factors, including the specific molecular design, synthesis and purification methods, and device fabrication conditions.

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-indazole-5-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] Specifically, 4-Fluoro-1H-indazole-5-carboxamides are of interest to researchers for their potential as targeted therapeutic agents. The introduction of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the carboxamide group at the 5-position provides a versatile point for modification to explore structure-activity relationships (SAR).

This document provides a detailed experimental protocol for a plausible multi-step synthesis of 4-Fluoro-1H-indazole-5-carboxamides, designed for researchers in drug discovery and medicinal chemistry. The proposed synthetic route is based on established organic chemistry principles and analogous transformations reported in the literature for similar heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of 4-Fluoro-1H-indazole-5-carboxamides can be envisioned through a four-step sequence starting from commercially available 4-fluoro-1H-indazole. The key steps include the protection of the indazole nitrogen, directed ortho-metalation to introduce the carboxylic acid functionality, deprotection, and final amide coupling with a desired amine.

G cluster_workflow Synthetic Workflow Start 4-Fluoro-1H-indazole Step1 Step 1: N-Protection (e.g., Boc Anhydride, Base) Start->Step1 Intermediate1 N-Protected-4-fluoro-1H-indazole Step1->Intermediate1 Step2 Step 2: Directed ortho-Metalation & Carboxylation (1. n-BuLi or LDA; 2. CO2 (s)) Intermediate1->Step2 Intermediate2 N-Protected-4-fluoro-1H-indazole-5-carboxylic acid Step2->Intermediate2 Step3 Step 3: N-Deprotection (e.g., TFA or HCl) Intermediate2->Step3 Intermediate3 4-Fluoro-1H-indazole-5-carboxylic acid Step3->Intermediate3 Step4 Step 4: Amide Coupling (Amine, Coupling Agent, Base) Intermediate3->Step4 End 4-Fluoro-1H-indazole-5-carboxamide Step4->End

Caption: Proposed synthetic workflow for 4-Fluoro-1H-indazole-5-carboxamides.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole (2)

  • To a solution of 4-fluoro-1H-indazole (1) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2 .

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid (3)

This reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) and with strict exclusion of moisture.

  • Dissolve N-Boc-4-fluoro-1H-indazole (2) (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. The fluorine atom and the N-Boc group are expected to direct the lithiation to the C5 position.[3]

  • Stir the resulting solution at -78 °C for 1 hour.

  • Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 3-4 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3 . This product may be used in the next step without further purification if it is of sufficient purity.

Step 3: Synthesis of this compound (4)

  • Dissolve the crude 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid (3) (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Triturate the residue with diethyl ether or hexanes to precipitate the product.

  • Filter the solid, wash with a minimal amount of cold solvent, and dry under vacuum to obtain 4 .

Step 4: Synthesis of 4-Fluoro-1H-indazole-5-carboxamide Derivatives (5)

  • To a solution of this compound (4) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) as the coupling agent.[4]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution (to remove DMF), followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final 4-fluoro-1H-indazole-5-carboxamide (5) .

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields and conditions for analogous reactions reported in the literature.

StepReactionReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1 N-Protection4-Fluoro-1H-indazole(Boc)₂O, TEA, DMAPDCM0 to RT12-1685-95>95
2 CarboxylationN-Boc-4-fluoro-1H-indazolen-BuLi, CO₂THF-782-360-75Crude
3 N-DeprotectionN-Boc-4-fluoro-1H-indazole-5-carboxylic acidTFADCMRT2-490-98>95
4 Amide CouplingThis compound, AmineHATU, DIPEADMFRT4-1270-90>98

Biological Context and Signaling Pathway

Indazole derivatives are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways is a hallmark of cancer. For example, some indazole-containing drugs target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) that tumors require to grow.[1]

G cluster_pathway Generic Kinase Signaling Pathway Inhibition cluster_ras Generic Kinase Signaling Pathway Inhibition cluster_tf Generic Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor P1 P Receptor->P1 RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P2 P ERK->P2 TF Transcription Factors P2->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor 4-Fluoro-1H-indazole -5-carboxamide Inhibitor->Receptor

Caption: Inhibition of a kinase signaling pathway by an indazole derivative.

References

Application Notes and Protocols: 4-Fluoro-1H-indazole-5-carboxylic acid as a Building Block for Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling, often due to genetic alterations, is implicated in various cancers, making FGFRs a significant therapeutic target.[2] Small molecule inhibitors that target the kinase activity of FGFRs have shown promise in cancer therapy.[3] The indazole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of potent FGFR inhibitors.[4][5] This document provides detailed application notes and protocols on the use of 4-Fluoro-1H-indazole-5-carboxylic acid as a key building block for the synthesis of novel FGFR inhibitors.

This compound: A Versatile Scaffold

This compound is an attractive starting material for the synthesis of FGFR inhibitors. The indazole core can effectively mimic the purine ring of ATP, allowing it to bind to the hinge region of the kinase domain. The fluorine atom at the 4-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability and membrane permeability. The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to explore the solvent-exposed region of the ATP-binding pocket and improve potency and selectivity.

Representative Synthesis of FGFR Inhibitors

While direct synthesis from this compound is not explicitly detailed in the reviewed literature, a representative synthetic route can be proposed based on established methodologies for analogous indazole-based inhibitors. The core strategy involves the amide coupling of the carboxylic acid with a suitable amine, followed by further modifications.

A plausible synthetic workflow is outlined below:

G cluster_synthesis Representative Synthetic Workflow Start 4-Fluoro-1H-indazole- 5-carboxylic acid Step1 Amide Coupling (e.g., HATU, DIPEA) Start->Step1 Amine Intermediate 4-Fluoro-N-(aryl/alkyl)-1H- indazole-5-carboxamide Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Boronic Acid/Ester Final_Product Potent FGFR Inhibitor Step2->Final_Product

Caption: A proposed synthetic route for FGFR inhibitors.

Biological Activity of Structurally Related Indazole-Based FGFR Inhibitors

Several studies have reported the potent inhibitory activity of indazole derivatives against FGFRs. Although not directly synthesized from this compound, the following data for structurally related compounds highlight the potential of this scaffold.

Compound IDTargetIC50 (nM)Cell-based Activity (IC50, nM)Reference
9d FGFR115.0785.8[6]
9u FGFR13.3468.2[6]
7n FGFR115.0642.1[3][4]
7r FGFR12.940.5[3][4]

Experimental Protocols

General Synthesis Protocol for Amide Coupling

This protocol describes a general method for the coupling of this compound with a selected amine.

Materials:

  • This compound

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

FGFR Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against FGFR kinases.

Materials:

  • Recombinant human FGFR kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagents (e.g., HTRF®, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase assay buffer, the recombinant FGFR kinase, and the test compound solution.

  • Incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Read the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (Cell-based Assay)

This protocol describes a method to evaluate the anti-proliferative effect of the synthesized compounds on cancer cell lines with known FGFR alterations.

Materials:

  • Cancer cell line with FGFR amplification or mutation (e.g., SNU-16, KMS-11)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or absorbance using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

FGFR Signaling Pathway

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), leads to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation and survival.[1] FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

cluster_pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binding P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation RAS RAS P_FGFR->RAS PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG Inhibitor FGFR Inhibitor (e.g., Indazole-based) Inhibitor->P_FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Overview of the FGFR signaling cascade.

Conclusion

This compound represents a valuable and versatile building block for the development of novel and potent FGFR inhibitors. The synthetic accessibility of its carboxylic acid functional group allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The provided protocols offer a foundation for the synthesis and biological evaluation of new chemical entities based on this promising scaffold, contributing to the advancement of targeted cancer therapies.

References

Application Notes and Protocols for the Laboratory Synthesis of 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step synthetic protocol for the laboratory-scale preparation of 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis commences with the bromination and subsequent cyclization of 3-fluoro-2-methylaniline to yield 5-bromo-4-fluoro-1H-indazole. This intermediate undergoes N-protection with a tert-butoxycarbonyl (Boc) group, followed by a lithium-halogen exchange and carboxylation to afford the final product. This protocol includes comprehensive experimental procedures, tabulated quantitative data, and visual workflows to ensure reproducibility and clarity for researchers in drug discovery and organic synthesis.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to applications as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The targeted synthesis of substituted indazoles is therefore of significant interest in the field of drug development.

This application note details a robust synthetic route to 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the carboxylic acid at the 5-position and the Boc-protected nitrogen at the 1-position provide versatile handles for further chemical modification and peptide coupling reactions.

Overall Synthetic Pathway

The synthesis of the target compound is achieved through a three-step process starting from commercially available 3-fluoro-2-methylaniline. The pathway involves the formation of a brominated indazole intermediate, followed by N-protection and carboxylation.

Caption: Overall synthetic scheme for 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This procedure follows a three-part process of bromination, cyclization, and deprotection to form the indazole core.[1]

Part A: Bromination of 3-fluoro-2-methylaniline

  • In a 1 L four-necked flask, dissolve 3-fluoro-2-methylaniline (50 g, 0.4 mol) in acetonitrile (750 mL).

  • Cool the solution to below 10°C using an ice bath.

  • Add N-bromosuccinimide (NBS) (78.3 g, 0.44 mol) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at this temperature for 2 hours.

  • After the reaction is complete (monitored by TLC), add a solution of sodium bisulfite to quench any remaining bromine.

  • Concentrate the mixture under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-3-fluoro-2-methylaniline, which can be used in the next step without further purification.

Part B: Cyclization to 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • In a 1 L four-necked flask, dissolve the crude 4-bromo-3-fluoro-2-methylaniline (approx. 0.4 mol) in toluene (800 mL).

  • Heat the solution to 90°C.

  • Add acetic acid (30 g, 0.5 mol) to the mixture.

  • Raise the temperature to 110°C.

  • Slowly add isoamyl nitrite (60 g, 0.51 mol) dropwise, maintaining the reaction temperature at 110°C.

  • Stir the reaction for 3-4 hours until completion (monitored by TLC).

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Add methanol (500 mL) to the residue and stir to form a slurry.

  • Filter the solid and dry the filter cake to obtain 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone.

Part C: Deprotection to 5-Bromo-4-fluoro-1H-indazole

  • In a 5 L reaction flask, suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (from the previous step) in methanol (1 L) and water (1 L).

  • Add a solution of potassium carbonate (K₂CO₃) (276 g, 2 mol) in water (2 L).

  • Stir the mixture at room temperature for 12-14 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Add water (2 L) and continue stirring for 30 minutes.

  • Filter the resulting precipitate, wash the solid with water, and dry under vacuum to yield 5-bromo-4-fluoro-1H-indazole.

Step 2: Synthesis of 1-Boc-5-bromo-4-fluoro-1H-indazole

This procedure outlines the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • In a round-bottom flask, dissolve 5-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-5-bromo-4-fluoro-1H-indazole.[2]

Step 3: Synthesis of 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid

This final step involves a lithium-halogen exchange followed by quenching with carbon dioxide to install the carboxylic acid group.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-Boc-5-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Add an excess of crushed dry ice (solid CO₂) to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidify the aqueous layer to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
StepProduct NameStarting MaterialKey ReagentsSolventTemp.TimeYield (%)
15-Bromo-4-fluoro-1H-indazole3-Fluoro-2-methylanilineNBS, Isoamyl nitrite, K₂CO₃Acetonitrile, Toluene, MeOH/H₂O10-110°C~20 h75-85
21-Boc-5-bromo-4-fluoro-1H-indazole5-Bromo-4-fluoro-1H-indazoleBoc₂O, DMAPDCM0°C to RT15 h80-90
31-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid1-Boc-5-bromo-4-fluoro-1H-indazolen-BuLi, CO₂ (s)THF-78°C to RT~14 h60-70
Table 2: Representative Characterization Data
CompoundMolecular FormulaMW ( g/mol )¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
5-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂215.02(DMSO-d₆): δ 13.5 (s, 1H), 8.1 (s, 1H), 7.6 (d, 1H), 7.3 (d, 1H)(DMSO-d₆): δ 155.2 (d, J=250 Hz), 140.1, 134.5, 125.3, 121.8 (d, J=15 Hz), 115.6 (d, J=20 Hz), 108.9[M+H]⁺ 214.9, 216.9
1-Boc-5-bromo-4-fluoro-1H-indazole C₁₂H₁₂BrFN₂O₂315.14(CDCl₃): δ 8.2 (s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 1.7 (s, 9H)(CDCl₃): δ 156.0 (d, J=252 Hz), 149.5, 141.2, 135.0, 126.1, 122.5 (d, J=14 Hz), 116.0 (d, J=21 Hz), 110.2, 85.1, 28.3[M+H]⁺ 315.0, 317.0
1-(tert-butoxycarbonyl)-4-fluoro-1H-indazole-5-carboxylic acid C₁₃H₁₃FN₂O₄296.25(CDCl₃): δ 10.5 (br s, 1H), 8.3 (s, 1H), 8.0 (d, 1H), 7.6 (d, 1H), 1.7 (s, 9H)(CDCl₃): δ 168.5, 157.1 (d, J=255 Hz), 149.8, 142.0, 136.2, 127.5, 123.0 (d, J=15 Hz), 117.2 (d, J=22 Hz), 115.8, 85.5, 28.3[M-H]⁻ 295.1

Note: NMR data are representative and based on analogous structures. Actual shifts may vary.

Workflow and Logical Diagrams

Experimental_Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Boc Protection cluster_step3 Step 3: Carboxylation s1_start Dissolve 3-fluoro-2-methylaniline s1_brominate Brominate with NBS at <10°C s1_start->s1_brominate s1_cyclize Cyclize with Isoamyl Nitrite at 110°C s1_brominate->s1_cyclize s1_deprotect Deprotect with K2CO3 at RT s1_cyclize->s1_deprotect s1_isolate Isolate 5-Bromo-4-fluoro-1H-indazole s1_deprotect->s1_isolate s2_start Dissolve Indazole Intermediate s1_isolate->s2_start s2_protect Add DMAP and Boc2O at 0°C to RT s2_start->s2_protect s2_workup Aqueous Workup and Purification s2_protect->s2_workup s2_isolate Isolate 1-Boc-5-bromo-4-fluoro-1H-indazole s2_workup->s2_isolate s3_start Dissolve Boc-protected intermediate s2_isolate->s3_start s3_lithiate Lithiation with n-BuLi at -78°C s3_start->s3_lithiate s3_carboxylate Quench with Dry Ice (CO2) s3_lithiate->s3_carboxylate s3_workup Acidic Workup and Purification s3_carboxylate->s3_workup s3_isolate Isolate Final Product s3_workup->s3_isolate

Caption: Detailed experimental workflow for the three-step synthesis.

Disclaimer: This protocol is intended for use by trained laboratory professionals. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. The reagents used in this synthesis are hazardous and should be handled with care. Please consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.

References

Application Notes and Protocols: Named Reactions Involving Fluorinated Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated indazole carboxylic acids are a class of privileged scaffolds in modern medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The indazole core is a key pharmacophore found in numerous therapeutic agents, while the carboxylic acid group provides a versatile handle for further chemical modification or for acting as a crucial binding motif itself.

Named reactions provide a robust and well-understood toolkit for the strategic synthesis and functionalization of these valuable building blocks. This document outlines detailed protocols and applications for key named reactions that enable the conversion of fluorinated indazole carboxylic acids into diverse derivatives, such as amines and bi-aryl systems, which are essential for drug discovery programs.

Curtius Rearrangement: Access to Fluorinated Indazole Amines

The Curtius rearrangement is a powerful method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[3][4] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently trapped by a nucleophile.[5][6] When trapped with water or acid, the isocyanate yields the corresponding amine. This reaction is particularly useful for synthesizing aminoindazoles, which are common components of bioactive molecules.

Reaction Scheme:

Where Ar = Fluorinated Indazole Moiety

Data Summary

The following table summarizes representative data for the Curtius rearrangement performed on various fluorinated indazole carboxylic acids. The common procedure involves the in-situ formation of the acyl azide using diphenylphosphoryl azide (DPPA), followed by rearrangement in the presence of tert-butanol to form a Boc-protected amine, which is subsequently deprotected.

EntrySubstrateReagentsSolventTemp (°C)Time (h)Yield (%)
15-Fluoro-1H-indazole-3-carboxylic acid1. DPPA, Et3N2. t-BuOH3. TFA/DCMToluene1001285
26-Fluoro-1H-indazole-3-carboxylic acid1. DPPA, Et3N2. t-BuOH3. TFA/DCMToluene1001288
34,6-Difluoro-1H-indazole-3-carboxylic acid1. DPPA, Et3N2. t-BuOH3. TFA/DCMToluene1001682
45-Fluoro-1-methyl-indazole-3-carboxylic acid1. DPPA, Et3N2. t-BuOH3. TFA/DCMDioxane1001290
Detailed Experimental Protocol: Synthesis of 5-Fluoro-1H-indazol-3-amine
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-1H-indazole-3-carboxylic acid (1.80 g, 10.0 mmol).

  • Reagent Addition: Suspend the starting material in anhydrous toluene (40 mL). Add triethylamine (Et3N) (2.1 mL, 15.0 mmol) followed by diphenylphosphoryl azide (DPPA) (2.6 mL, 12.0 mmol).

  • Acyl Azide Formation: Stir the mixture at room temperature for 1 hour.

  • Rearrangement and Trapping: Add tert-butanol (t-BuOH) (9.6 mL, 100 mmol) to the mixture. Heat the reaction to 100 °C and maintain under reflux for 12 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up (Boc-Amine): Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude Boc-protected amine. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Deprotection: Dissolve the purified Boc-protected amine in dichloromethane (DCM) (20 mL). Add trifluoroacetic acid (TFA) (10 mL) dropwise at 0 °C. Stir the solution at room temperature for 2 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water (50 mL) and basify to pH > 10 with 2M NaOH. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate to afford pure 5-fluoro-1H-indazol-3-amine.

Visualization: Curtius Rearrangement Workflow

G cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement & Boc Protection cluster_2 Step 3: Deprotection Start Dissolve Substrate (Fluorinated Indazole Carboxylic Acid) in Toluene Add_Reagents Add Et3N and DPPA Start->Add_Reagents Stir_RT Stir at Room Temp (1h) Add_Reagents->Stir_RT Add_tBuOH Add t-BuOH Stir_RT->Add_tBuOH Heat Reflux at 100°C (12h) Add_tBuOH->Heat Workup_Boc Aqueous Workup & Purification Heat->Workup_Boc Dissolve_Boc Dissolve Boc-amine in DCM Workup_Boc->Dissolve_Boc Add_TFA Add TFA at 0°C Dissolve_Boc->Add_TFA Stir_Deprotect Stir at Room Temp (2h) Add_TFA->Stir_Deprotect Workup_Final Basify & Extract Stir_Deprotect->Workup_Final Final_Product Isolate Pure Fluorinated Indazole Amine Workup_Final->Final_Product

Caption: Experimental workflow for the synthesis of fluorinated indazole amines via Curtius rearrangement.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[7][8] It is one of the most reliable methods for constructing carbon-carbon bonds. For this application, a halo-substituted fluorinated indazole carboxylic acid (or its ester derivative) is coupled with a boronic acid or ester to generate bi-aryl or heteroaryl-aryl structures, which are prevalent in kinase inhibitors.

Reaction Scheme:

Where Ar(X) = Halo-Fluorinated Indazole Moiety, R = spacer (optional), R' = Aryl or Heteroaryl

Data Summary

The following table presents representative data for the Suzuki coupling of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate with various boronic acids. The carboxylic acid is often protected as a methyl ester to prevent side reactions.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl2 (3)-K2CO3DME/H2O8592
24-Methoxyphenylboronic acidPd(dppf)Cl2 (3)-K2CO3DME/H2O8595
3Pyridine-3-boronic acidPd(PPh3)4 (5)-Na2CO3Toluene/EtOH/H2O10081
4Thiophene-2-boronic acidPd(dppf)Cl2 (3)-K2CO3DME/H2O8589
Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-5-phenyl-1H-indazole-3-carboxylate
  • Reaction Setup: In an oven-dried Schlenk tube, combine methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate (274 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (K2CO3) (414 mg, 3.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (22 mg, 0.03 mmol).

  • Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 85 °C and stir for 12 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite. Wash the filtrate with water (25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired coupled product.

Visualization: Suzuki Coupling Catalytic Cycle

G Pd0 Pd(0)L2 Complex1 X-Pd(II)L2-Ar Pd0:e->Complex1:w Ar-X OA Oxidative Addition TM Transmetalation RE Reductive Elimination ArX Ar-X (Halo-Indazole) RBO2 R'-B(OH)2 (Boronic Acid) Base Base Product Ar-R' (Coupled Product) Complex2 R'-Pd(II)L2-Ar Complex1:e->Complex2:w R'-B(OH)2 Base Complex2:s->Pd0:s Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is exceptionally versatile, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[11] It is an indispensable tool for synthesizing N-aryl indazoles, a motif present in many pharmacologically active compounds.

Reaction Scheme:

Where Ar(X) = Halo-Fluorinated Indazole Moiety

Data Summary

The table below shows data for the Buchwald-Hartwig amination of methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate. The reaction generally requires a specialized phosphine ligand to facilitate the catalytic cycle.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd2(dba)3 (2)XPhos (5)NaOtBuToluene11091
2AnilinePd2(dba)3 (2)RuPhos (5)K3PO4Dioxane10086
3BenzylaminePd(OAc)2 (2)BINAP (4)Cs2CO3Toluene11088
4PiperidinePd2(dba)3 (2)XPhos (5)NaOtBuToluene11094
Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-5-(morpholin-4-yl)-1H-indazole-3-carboxylate
  • Reaction Setup: To an oven-dried Schlenk tube, add methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate (274 mg, 1.0 mmol), sodium tert-butoxide (NaOtBu) (144 mg, 1.5 mmol), and XPhos (24 mg, 0.05 mmol).

  • Catalyst and Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (18 mg, 0.02 mmol). Evacuate and backfill the tube with argon three times.

  • Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through Celite. Wash the filtrate with water (25 mL) and brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure aminated product.

Visualization: Buchwald-Hartwig Logical Relationship

Caption: Key components and outcome of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: 4-Fluoro-1H-indazole-5-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indazole-5-carboxylic acid is a versatile organic building block with significant potential in the field of materials science. Its rigid, aromatic indazole core, combined with the electron-withdrawing fluorine atom and the coordinating carboxylic acid group, makes it an excellent candidate for the synthesis of advanced functional materials. The presence of the fluorine atom can enhance intermolecular interactions, such as hydrogen bonding and π-π stacking, and modify the electronic properties of resulting materials, influencing their luminescence and charge transport characteristics. The carboxylic acid moiety provides a robust coordination site for the construction of metal-organic frameworks (MOFs), while the indazole ring itself can be further functionalized for the development of novel polymers for organic electronics.

These application notes provide an overview of the potential uses of this compound in the synthesis of luminescent metal-organic frameworks and as a monomer for conjugated polymers in organic light-emitting diodes (OLEDs). The following sections detail hypothetical applications, experimental protocols, and expected material properties based on analogous compounds.

Application 1: Synthesis of Luminescent Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, containing both a carboxylic acid and an N-heterocyclic ring, makes it an ideal ligand for the synthesis of MOFs. The indazole moiety can coordinate to metal centers, and its derivatives have been used to create multifunctional MOFs.[1] The fluorine substituent can tune the electronic properties of the ligand, potentially leading to enhanced luminescence in the resulting framework. These materials have potential applications in chemical sensing, gas storage, and optoelectronics.

Hypothetical Performance Data of a Zinc-based MOF
PropertyValue
Metal CenterZinc (Zn²⁺)
Ligand4-Fluoro-1H-indazole-5-carboxylate
Empirical FormulaZn(C₈H₄FN₂O₂)₂(H₂O)₂ (representative)
Crystal SystemMonoclinic (hypothetical)
Porosity (BET Surface Area)450 - 700 m²/g
Photoluminescence Emission Max485 nm (blue-green)
Quantum Yield15 - 25%
Thermal Stability (TGA)Stable up to 350°C
Experimental Protocol: Solvothermal Synthesis of a Zn-(4-Fluoro-1H-indazole-5-carboxylate) MOF

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation Vials (or Teflon-lined autoclave)

Procedure:

  • In a 20 mL glass vial, dissolve 36.0 mg (0.2 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 120°C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature slowly over 24 hours.

  • Colorless, crystalline precipitates should form.

  • Isolate the crystals by decanting the DMF.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).

  • Dry the crystals under vacuum at 60°C for 12 hours to yield the activated MOF.

solvothermal_synthesis cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation ligand 4-Fluoro-1H-indazole- 5-carboxylic acid in DMF mix Combine Solutions in Vial ligand->mix metal Zinc Nitrate Hexahydrate in DMF metal->mix heat Heat at 120°C for 48 hours mix->heat cool Slow Cool to Room Temperature heat->cool decant Decant Solvent cool->decant wash_dmf Wash with DMF decant->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh dry Dry under Vacuum wash_etoh->dry product Activated MOF Crystals dry->product

Solvothermal synthesis workflow for a zinc-based MOF.

Application 2: Monomer for Conjugated Polymers in Organic Electronics

The indazole moiety is a known component in materials for organic light-emitting diodes (OLEDs). By transforming this compound into a di-functionalized monomer (e.g., a di-bromo derivative), it can be copolymerized with other aromatic monomers to create conjugated polymers. The fluorine atom can help to lower the HOMO/LUMO energy levels of the polymer, which is beneficial for charge injection and transport in OLED devices. The indazole unit can also impart desirable thermal stability to the polymer backbone.

Hypothetical Properties of a Poly(fluorene-co-fluoroindazole) Copolymer
PropertyValue
Monomer 12,7-dibromo-9,9-dioctylfluorene
Monomer 23,6-dibromo-4-fluoro-1-(2-ethylhexyl)-1H-indazole
Polymerization MethodSuzuki Polycondensation
Molecular Weight (Mn)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Photoluminescence Emission Max (in solution)450 nm (blue)
HOMO Level-5.6 eV
LUMO Level-2.4 eV
Glass Transition Temperature (Tg)130°C
Experimental Protocol: Synthesis of a Di-bromo Monomer and Subsequent Polymerization

This protocol outlines a potential route to a di-bromo functionalized monomer derived from this compound, followed by its use in a Suzuki polycondensation reaction.

Part A: Synthesis of 3,6-Dibromo-4-fluoro-1H-indazole (Hypothetical Intermediate)

This is a representative synthesis; optimization would be required.

  • Protection of Indazole N-H: React this compound with a suitable protecting group (e.g., di-tert-butyl dicarbonate) to protect the N1 position.

  • Conversion of Carboxylic Acid to a Directing Group (if necessary) or Removal: The carboxylic acid may need to be converted to another functional group or removed to facilitate selective bromination.

  • Bromination: Treat the protected and modified indazole with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to introduce bromine atoms at the 3 and 6 positions.

  • Deprotection: Remove the protecting group to yield the di-bromo monomer.

Part B: Suzuki Polycondensation

Materials:

  • 3,6-dibromo-4-fluoro-1-(2-ethylhexyl)-1H-indazole (Monomer A, alkylated for solubility)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and deionized water

Procedure:

  • To a Schlenk flask, add Monomer A (1 mmol), Monomer B (1 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol).

  • Purge the flask with argon for 20 minutes.

  • Add 10 mL of degassed toluene and 2 mL of a degassed 2M aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90°C and stir vigorously under argon for 72 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of a vigorously stirring solution of methanol/water (1:1).

  • Filter the precipitated polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • Collect the chloroform fraction and precipitate the polymer into methanol.

  • Filter and dry the final polymer under vacuum at 50°C.

suzuki_polymerization cluster_monomers Monomer Preparation cluster_reaction Polymerization cluster_purification Purification monomer_a Dibromo-fluoroindazole (Monomer A) reactants Add Monomers, Pd Catalyst, Ligand, and Base to Toluene/Water monomer_a->reactants monomer_b Fluorene-diboronic ester (Monomer B) monomer_b->reactants reaction_cond Heat at 90°C for 72h under Argon reactants->reaction_cond precipitation Precipitate in Methanol/Water reaction_cond->precipitation filtration Filter Crude Polymer precipitation->filtration soxhlet Soxhlet Extraction (Methanol, Acetone, Chloroform) filtration->soxhlet final_precip Reprecipitate from Chloroform into Methanol soxhlet->final_precip final_product Conjugated Polymer final_precip->final_product

Suzuki polycondensation workflow for a conjugated polymer.

Safety Precautions

Standard laboratory safety procedures should be followed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The toxicity and reactivity of all compounds should be reviewed before use.

Disclaimer

The application notes, performance data, and experimental protocols described herein are based on the known properties and reactivity of structurally similar compounds and are provided for illustrative and guidance purposes. The synthesis and application of materials using this compound may require significant optimization and characterization. Researchers should consult the primary literature for detailed procedures of related syntheses.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common and strategically effective starting material is 3-Fluoro-2-methylaniline. This commercially available compound provides the necessary fluorine atom at the desired position and a methyl group that can be functionalized to form the indazole ring.[1]

Q2: What is a general synthetic strategy to obtain the 4-Fluoro-1H-indazole core?

A2: A prevalent method involves a three-step sequence starting from 3-Fluoro-2-methylaniline:

  • Bromination: Introduction of a bromine atom at the position para to the amino group.

  • Diazotization and Cyclization: Conversion of the amino group to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

  • Deprotection/Functionalization: Subsequent steps to introduce the carboxylic acid group at the 5-position.[1]

Q3: Are there alternative cyclization methods to form the indazole ring?

A3: Yes, various methods for indazole synthesis have been reported. These include intramolecular electrophilic amination of 2-aminophenyl ketoximes and palladium-catalyzed cross-coupling reactions. The choice of method often depends on the available starting materials and the desired substitution pattern.

Q4: How can I purify the final product, this compound?

A4: Purification typically involves recrystallization from a suitable solvent system. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, or a mixture of an organic solvent and water. Column chromatography on silica gel can also be employed if significant impurities are present.

Troubleshooting Guides

Problem 1: Low Yield in the Indazole Ring Formation Step
Potential Cause Troubleshooting Steps
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C. Use a fresh solution of sodium nitrite. Check the pH of the reaction mixture; it should be acidic.
Side Reactions of the Diazonium Salt Add the reducing agent for cyclization promptly after the formation of the diazonium salt. Avoid exposing the diazonium salt to high temperatures or direct light.
Inefficient Cyclization Optimize the reaction temperature and time for the cyclization step. Ensure the solvent is anhydrous if required by the specific protocol.
Problem 2: Formation of Impurities
Potential Cause Troubleshooting Steps
Incomplete Bromination Monitor the reaction progress using TLC or GC-MS. Increase the reaction time or the amount of brominating agent if necessary.
Formation of Regioisomers Carefully control the reaction conditions (temperature, solvent) during the cyclization step to favor the formation of the desired 1H-indazole isomer.
Residual Starting Material Improve the efficiency of the reaction by optimizing stoichiometry and reaction time. Purify the intermediate products at each step.
Byproducts from Deprotection If a protecting group is used for the indazole nitrogen, ensure complete removal during the deprotection step by adjusting reaction time or the amount of deprotecting agent.

Experimental Protocols

Synthesis of 5-Bromo-4-fluoro-1H-indazole (An Intermediate)

This protocol is adapted from a similar synthesis and serves as a foundational method for constructing the 4-fluoro-1H-indazole core.[1]

  • Bromination of 3-Fluoro-2-methylaniline:

    • Dissolve 3-Fluoro-2-methylaniline (1.0 eq) in acetonitrile.

    • Cool the solution to 0-10 °C.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature.

    • Stir for 1-2 hours until the reaction is complete (monitor by TLC).

    • Quench the reaction with a solution of sodium bisulfite.

    • Extract the product with an organic solvent and purify to obtain 4-Bromo-3-fluoro-2-methylaniline.

  • Diazotization and Cyclization:

    • Dissolve 4-Bromo-3-fluoro-2-methylaniline (1.0 eq) in a suitable solvent like acetic acid.

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise.

    • After stirring for 30 minutes, add a reducing agent (e.g., stannous chloride) to facilitate cyclization.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Isolate the crude product by filtration or extraction.

  • Purification:

    • Purify the crude 5-Bromo-4-fluoro-1H-indazole by recrystallization or column chromatography.

Note: The synthesis of this compound would require starting with a substrate that has a precursor to the carboxylic acid at the 5-position or subsequent functionalization of the 5-bromo intermediate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indazole Synthesis

Method Starting Material Reagents Solvent Temperature Yield (%) Reference
Diazotization/Cyclization 3-Fluoro-2-methylaniline1. NBS2. NaNO₂, H⁺3. Reducing agentAcetonitrile, Acetic Acid0-110 °C~70-80 (for indazole core)[1]
Palladium-catalyzed cross-coupling 2-BromobenzaldehydeBenzophenone hydrazone, Pd catalyst, p-TsOHTolueneRefluxVaries
From o-aminobenzoximes o-AminobenzoximeMethane sulfonyl chloride, TriethylamineDichloromethane0-23 °CUp to 94

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material: 3-Fluoro-2-methylaniline step1 Step 1: Bromination start->step1 intermediate1 Intermediate: 4-Bromo-3-fluoro-2-methylaniline step1->intermediate1 step2 Step 2: Diazotization & Cyclization intermediate1->step2 intermediate2 Intermediate: 5-Bromo-4-fluoro-1H-indazole step2->intermediate2 step3 Step 3: Carboxylation intermediate2->step3 end_product Final Product: This compound step3->end_product

Caption: A potential synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_diazotization Check Diazotization Conditions: - Temperature (0-5 °C)? - Fresh NaNO₂? - Acidic pH? low_yield->check_diazotization check_cyclization Optimize Cyclization: - Temperature? - Reaction Time? - Anhydrous Solvent? low_yield->check_cyclization check_impurities Analyze for Impurities: - Starting Material? - Regioisomers? low_yield->check_impurities solution_diazotization Adjust Diazotization Protocol check_diazotization->solution_diazotization solution_cyclization Refine Cyclization Parameters check_cyclization->solution_cyclization solution_purification Improve Purification of Intermediates check_impurities->solution_purification

Caption: A logical flowchart for troubleshooting low reaction yields.

References

Navigating the Solubility Challenges of 4-Fluoro-1H-indazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues encountered with 4-Fluoro-1H-indazole-5-carboxylic acid in organic solvents. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the seamless integration of this compound into various research applications.

The inherent structure of this compound, characterized by a rigid indazole core, a polar carboxylic acid group, and a fluorine atom, contributes to its challenging solubility profile. While sparingly soluble in some polar aprotic solvents, researchers often face difficulties in achieving desired concentrations for their experiments. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound expected to be soluble?

  • High Potential for Solubility: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are polar aprotic solvents known for their ability to dissolve a wide range of organic molecules, including those with both polar and non-polar functionalities.

  • Moderate Potential for Solubility: Alcohols such as ethanol and methanol may also serve as suitable solvents, although the solubility might be lower compared to DMSO and DMF.

It is crucial to experimentally determine the solubility in your specific solvent of choice to meet the requirements of your assay.

Q2: I am still unable to dissolve the compound at my desired concentration. What are the next steps?

A2: If initial attempts to dissolve the compound are unsuccessful, a systematic approach involving several techniques can be employed. The following troubleshooting workflow is recommended:

start Start: Solubility Issue solvent_selection Select Initial Solvent (e.g., DMSO, DMF) start->solvent_selection dissolution_attempt Attempt Dissolution (Vortex, Gentle Heat) solvent_selection->dissolution_attempt solubility_check Is Compound Soluble? dissolution_attempt->solubility_check success Success: Proceed with Experiment solubility_check->success Yes troubleshoot Troubleshoot solubility_check->troubleshoot No co_solvent Add Co-solvent (e.g., Water, Ethanol) troubleshoot->co_solvent ph_adjustment Adjust pH (if applicable) troubleshoot->ph_adjustment sonication Apply Sonication troubleshoot->sonication re_check Re-evaluate Solubility co_solvent->re_check ph_adjustment->re_check sonication->re_check re_check->success Yes consult Consult Technical Support re_check->consult No

Caption: Troubleshooting workflow for solubility issues.

Q3: Can heating be used to improve the solubility of this compound?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound. However, it is critical to proceed with caution as excessive heat can lead to degradation of the compound. It is recommended to warm the solution gently, for example, in a water bath at 37-50°C, while continuously monitoring for any signs of decomposition, such as a change in color.

Q4: How does pH influence the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid group will be deprotonated to form a carboxylate salt. This salt form is generally much more soluble in aqueous solutions and polar protic solvents than the neutral acid form. Therefore, for applications in aqueous buffers, adjusting the pH to a value above the compound's pKa can significantly enhance its solubility.

Quantitative Solubility Data for a Structurally Similar Compound

While specific data for this compound is limited, the following table summarizes the solubility of a related compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate , which can provide a useful reference point for solvent selection.[1]

SolventSolubility (mg/mL)[1]
DMF16[1]
DMSO16[1]
Ethanol12.5[1]
DMSO:PBS (pH 7.2) (1:3)0.25[1]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol outlines a general procedure for dissolving this compound in an organic solvent.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Calibrated pipette

  • Appropriate laboratory glassware

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the compound to a suitable vial.

  • Add a small volume of the selected organic solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound has not fully dissolved, continue to add the solvent stepwise, vortexing after each addition, until the desired concentration is reached or the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particles. If particles remain, proceed to the advanced dissolution techniques.

Protocol 2: Solubility Enhancement using Co-solvents and Gentle Heating

This protocol describes how to improve solubility by introducing a co-solvent and applying gentle heat.

Materials:

  • Stock solution of this compound in a primary solvent (e.g., DMSO)

  • Co-solvent (e.g., water, ethanol)

  • Water bath or heating block

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable primary solvent like DMSO, following Protocol 1.

  • In a separate vial, add the desired volume of the co-solvent.

  • While stirring, slowly add the concentrated stock solution to the co-solvent.

  • If precipitation occurs, gently warm the solution in a water bath (37-50°C) while stirring.

  • Continue to stir and warm until the solution becomes clear. Do not exceed the recommended temperature to avoid degradation.

  • Allow the solution to cool to room temperature and observe for any signs of precipitation.

cluster_protocol Solubility Enhancement Protocol start Prepare Concentrated Stock Solution (DMSO) add_cosolvent Add Co-solvent (e.g., Water) start->add_cosolvent mix Slowly Mix Stock into Co-solvent add_cosolvent->mix observe Observe for Precipitation mix->observe heat_stir Gentle Heating (37-50°C) and Stirring observe->heat_stir Precipitation cool Cool to Room Temperature observe->cool No Precipitation heat_stir->cool final_check Final Solubility Check cool->final_check success Homogeneous Solution final_check->success Clear failure Precipitate Remains final_check->failure Cloudy

Caption: Experimental workflow for co-solvent use.

Protocol 3: pH-Mediated Dissolution in Aqueous Buffers

This protocol is intended for applications requiring the compound to be dissolved in an aqueous buffer system.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Basic solution (e.g., 1M NaOH or 1M KOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspend the this compound in the desired aqueous buffer.

  • While stirring, slowly add small aliquots of the basic solution (e.g., 1M NaOH) to the suspension.

  • Monitor the pH of the solution continuously using a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved and the desired pH is reached. The pH will likely need to be above the pKa of the carboxylic acid.

  • Once dissolved, the pH can be carefully adjusted back towards the desired final pH with a suitable acidic solution if necessary, but be aware that the compound may precipitate if the pH drops below its pKa.

This technical support guide is intended to provide a starting point for researchers working with this compound. The optimal dissolution method will depend on the specific requirements of the experimental setup, including the desired concentration, solvent compatibility with the assay, and the required pH.

References

Technical Support Center: Purification of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 4-Fluoro-1H-indazole-5-carboxylic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to overcome these challenges.

Problem Potential Cause(s) Suggested Solution(s)
Failure of the compound to dissolve - The chosen solvent is unsuitable.- Insufficient solvent was used.- Test the solubility of the compound in a variety of solvents on a small scale.- Gradually add more solvent while heating and stirring.
No crystal formation upon cooling - The solution is not supersaturated (too much solvent was used).- The solution is cooling too slowly, or the cooling temperature is not low enough.- Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a seed crystal of the pure compound.[1]- Place the solution in an ice bath or refrigerator to induce crystallization.
"Oiling out" instead of crystallization - The melting point of the compound is lower than the boiling point of the solvent.- The compound is significantly impure, leading to a depressed melting point.- Add more of the "soluble solvent" if using a mixed solvent system.[1]- Re-dissolve the oil in additional hot solvent and allow it to cool more slowly.[1]- Consider purification by another method, such as column chromatography, to remove impurities before recrystallization.[2]
Low recovery yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration.- Reduce the amount of solvent used to dissolve the compound.- Cool the mother liquor in an ice bath to recover more product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product - The impurities have similar solubility to the desired compound.- The impurities were trapped within the crystal lattice.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.- Ensure the cooling process is slow to allow for selective crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

Q2: How can I prevent "oiling out" during recrystallization?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To prevent this, ensure that the boiling point of your recrystallization solvent is lower than the melting point of the pure this compound. If oiling out persists, try using a larger volume of solvent or a different solvent system. Allowing the solution to cool more slowly can also encourage crystal formation over oiling.[1]

Q3: My crystals are very fine and difficult to filter. How can I obtain larger crystals?

A3: The formation of very fine crystals is often a result of rapid cooling. To encourage the growth of larger crystals, allow the solution to cool to room temperature slowly before placing it in an ice bath. Minimizing agitation during the cooling process can also promote the formation of larger, more easily filterable crystals.[1]

Q4: How do I perform a "hot filtration" and why is it necessary?

A4: A hot filtration is used to remove insoluble impurities from your solution before crystallization. To perform this, use a pre-heated funnel and filter flask to prevent the desired compound from crystallizing prematurely on the cooler surfaces. This technique is crucial when you observe solid impurities in your hot, dissolved sample.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection: Determine the most suitable solvent or solvent pair by testing the solubility of a small amount of the crude this compound in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the compound fully dissolves. If necessary, add small portions of additional solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Data Presentation

The following table can be used to record and compare the results of different recrystallization experiments.

Experiment ID Solvent System Starting Mass (g) Final Mass (g) Recovery Yield (%) Melting Point (°C) Purity (e.g., by HPLC, %)

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Formed crystals_form->no_crystals No low_yield Check Yield filter_dry->low_yield troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume - Cool further no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oiling_out->crystals_form No oiled Oiling Out Occurred oiling_out->oiled Yes troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly - Change solvent oiled->troubleshoot_oiling troubleshoot_oiling->dissolve yield_ok Acceptable Yield low_yield->yield_ok Yes troubleshoot_yield Low Yield: - Cool mother liquor - Re-evaluate solvent volume low_yield->troubleshoot_yield No

Caption: Troubleshooting workflow for recrystallization.

References

Indazole Synthesis Technical Support Center: A Guide to Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indazole synthesis. Our focus is on practical solutions for identifying and minimizing the formation of unwanted byproducts, ensuring higher yields and purity of your target indazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during indazole synthesis?

A1: The formation of byproducts is highly dependent on the synthetic route employed. However, some of the most prevalent impurities across various methods include:

  • Regioisomers: The most common issue is the formation of a mixture of 1H- and 2H-indazole isomers, particularly during N-alkylation or N-arylation reactions. The 1H-tautomer is generally more thermodynamically stable.[1]

  • Hydrazones and Dimers: These are often observed in syntheses involving hydrazine, such as certain variations of the Fischer indazole synthesis. Elevated temperatures can promote their formation.[2]

  • Indazolones: These can arise from side reactions or decomposition of intermediates, particularly in the Davis-Beirut reaction.

  • Dehalogenated Byproducts: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving halo-indazoles, hydrodehalogenation can be a significant side reaction.

Q2: How can I distinguish between the 1H- and 2H-indazole regioisomers?

A2: Spectroscopic methods are the primary means of differentiating between N1- and N2-substituted indazoles.

  • NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3 position is a key diagnostic marker. This proton is typically shifted further downfield in 2H-indazoles compared to their 1H-counterparts. ¹³C and ¹⁵N NMR can also provide definitive structural elucidation.[3]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can often effectively separate the two isomers. Developing a suitable method will depend on the specific substituents on the indazole core.

  • UV-Vis Spectroscopy: The two regioisomers often exhibit distinct UV-Vis spectra, which can aid in their identification.

Q3: What is the general strategy to improve regioselectivity for the desired 1H- or 2H-indazole isomer?

A3: Controlling regioselectivity is a critical aspect of indazole synthesis. The choice of reaction conditions plays a pivotal role:

  • For N1-selectivity (often the thermodynamic product):

    • Base and Solvent System: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-alkylation.[1][4]

    • Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring N1-alkylation.[1]

  • For N2-selectivity (often the kinetic product):

    • Reaction Conditions: Acidic conditions can favor N2-alkylation. The Mitsunobu reaction also shows a preference for the formation of the N2-alkylated regioisomer.

    • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can strongly direct alkylation to the N2-position.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles

Problem: My reaction is producing an inseparable mixture of N1 and N2 alkylated indazoles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Base/Solvent Combination The polarity of the solvent and the nature of the base's counter-ion influence the nucleophilicity of the two nitrogen atoms. For N1 selectivity, switch to NaH in THF. For N2 selectivity, consider exploring different conditions, such as acidic catalysis.
Thermodynamic vs. Kinetic Control N1-substituted products are often thermodynamically more stable.[1] Ensure your reaction conditions (e.g., longer reaction times, slightly elevated temperatures) allow for equilibration to the thermodynamic product if the N1 isomer is desired. Conversely, for the kinetic N2 product, lower temperatures and shorter reaction times may be beneficial.
Electronic and Steric Effects of Substituents The electronic nature and position of substituents on the indazole ring significantly direct alkylation. An electron-withdrawing group at C7 can lead to high N2 selectivity.[5] A bulky group at C3 will favor N1 alkylation.[1] Consider if modification of your synthetic strategy to include such directing groups is feasible.
Issue 2: Significant Byproduct Formation in Classical Indazole Syntheses

Problem: My Jacobson or a similar classical synthesis is giving low yields and multiple byproducts like dimers and hydrazones.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can promote side reactions.[2] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance.
Incorrect Stoichiometry or Slow Addition Carefully control the stoichiometry of your reactants. Slow, dropwise addition of one reactant to the other can often minimize the formation of dimeric species by maintaining a low concentration of the added reagent.
Inappropriate Solvent While protic solvents like ethanol are common, consider switching to an aprotic solvent such as DMSO or DMF, which have been reported to improve yields in some cases by disfavoring certain side reactions.
Issue 3: Byproducts in Davis-Beirut and Sundberg Reactions

Problem: My Davis-Beirut or Sundberg reaction is producing unexpected byproducts, such as indazolones or N-oxide species.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Reaction Intermediates Trapped The Davis-Beirut reaction proceeds through highly reactive nitroso-imine intermediates.[6] Incomplete reaction or the presence of water can lead to the formation of indazolones. Ensure anhydrous conditions. In some cases, N-oxide byproducts can be isolated, which are competent intermediates in the Cadogan-Sundberg synthesis.[7]
Reaction Conditions The Davis-Beirut reaction can be sensitive to the alcohol used as a solvent and the presence of water. Re-optimization of the base, solvent, and water content may be necessary for your specific substrate.

Quantitative Data on Regioselectivity

The following table summarizes the influence of base and solvent on the N1/N2 regioselectivity of indazole alkylation.

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99:<1[5]
3-Methyl-1H-indazolen-Pentyl bromideNaHTHF95:5[5]
1H-Indazolen-Pentyl bromideK₂CO₃DMF1:1.1[4]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:96[5]
1H-Indazole1-Pentanol/DIAD/PPh₃-THF1:2.5[4]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of a 3-Substituted Indazole

This protocol is optimized for the selective formation of the N1-alkylated product.

Materials:

  • 3-Substituted-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (e.g., n-pentyl bromide) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-substituted-1H-indazole in anhydrous THF, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated indazole.[1]

Protocol 2: Jacobson Synthesis of Indazole

This is a classical method for the synthesis of the parent indazole.

Materials:

  • o-Toluidine (0.839 mole)

  • Glacial acetic acid (90 mL)

  • Acetic anhydride (180 mL)

  • Nitrous gases (from NaNO₂ and H₂SO₄)

  • 2N Hydrochloric acid

  • 5N Hydrochloric acid

  • Aqueous ammonia

Procedure:

  • Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask.

  • Cool the mixture in an ice bath.

  • Nitrosate the mixture by passing a rapid stream of nitrous gases through the solution while maintaining the temperature between +1° and +4°C.

  • After the nitrosation is complete (indicated by a persistent black-green color), allow the solution to warm to room temperature.

  • Heat the solution on a steam bath until the decomposition is complete (cessation of gas evolution).

  • Cool the solution and extract with 2N HCl and then with 5N HCl.

  • Combine the acidic extracts and treat with excess aqueous ammonia to precipitate the indazole.

  • Collect the crude indazole by filtration, wash with water, and dry.

  • Purify the product by vacuum distillation.[8]

Visualizing Reaction Pathways and Logic

To aid in understanding the factors influencing byproduct formation and the steps involved in key synthetic methods, the following diagrams are provided.

Byproduct_Formation_Logic start Indazole Synthesis Method alkylation N-Alkylation start->alkylation classical Classical Synthesis (e.g., Jacobson) start->classical davis_beirut Davis-Beirut Reaction start->davis_beirut byproduct1 N1/N2 Isomer Mixture alkylation->byproduct1 byproduct2 Dimers/Hydrazones classical->byproduct2 byproduct3 Indazolones davis_beirut->byproduct3 solution1 Optimize Base/Solvent (e.g., NaH/THF for N1) byproduct1->solution1 solution2 Control Temperature (Lower Temp) byproduct2->solution2 solution3 Anhydrous Conditions byproduct3->solution3

Caption: Troubleshooting workflow for common indazole synthesis byproducts.

Davis_Beirut_Mechanism cluster_main Davis-Beirut Reaction Pathway cluster_byproduct Byproduct Formation A o-Nitrobenzylamine B Deprotonation (Base) A->B Base C Nitroso-Imine Intermediate B->C Intramolecular Redox D N-N Bond Formation (Cyclization) C->D Alcohol Attack E 3-Alkoxy-2H-Indazole D->E C_by Nitroso-Imine Intermediate F Hydrolysis C_by->F H2O G Indazolone F->G

Caption: Simplified mechanism of the Davis-Beirut reaction and indazolone byproduct formation.

Sundberg_Synthesis_Workflow start Start: o-Nitrostyrene step1 Deoxygenation of Nitro Group (e.g., P(OEt)3) start->step1 intermediate1 Nitroso Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 N-Hydroxyindole Intermediate step2->intermediate2 step3 Further Deoxygenation intermediate2->step3 product Product: Indole/Indazole step3->product

Caption: Experimental workflow for the Cadogan-Sundberg indole/indazole synthesis.[9]

References

Technical Support Center: Optimizing Amide Coupling Reactions for 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing amide coupling reactions involving 4-Fluoro-1H-indazole-5-carboxylic acid. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this compound?

A1: For the amide coupling of this compound, a range of standard coupling reagents can be employed. The choice often depends on the nucleophilicity of the amine, steric hindrance, and desired reaction conditions. Commonly successful reagents for indazole-based carboxylic acids include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), as well as carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), typically used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[1] For challenging couplings, HATU is often recommended due to its high efficiency and ability to minimize racemization.[2]

Q2: Which bases are suitable for the amide coupling of this compound?

A2: A non-nucleophilic organic base is essential to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction. The most commonly used bases are tertiary amines such as N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA). DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions.[3]

Q3: What solvents are recommended for this reaction?

A3: The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Anhydrous polar aprotic solvents are typically the best choice. N,N-Dimethylformamide (DMF) is a very common and effective solvent for amide coupling reactions.[3] Other suitable solvents include dichloromethane (DCM) and acetonitrile (ACN), depending on the solubility of your specific amine substrate.[1]

Q4: Can the indazole N-H interfere with the coupling reaction?

A4: The N-H of the indazole ring is acidic and could potentially be acylated as a side reaction, although this is generally less favorable than the desired amide formation with the amine. Using a slight excess of the amine and ensuring efficient activation of the carboxylic acid can help to minimize this side reaction. For particularly sensitive substrates, protection of the indazole nitrogen may be considered, but it is often not necessary for standard amide couplings.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the amide coupling reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of the starting materials (carboxylic acid and amine) and the formation of the amide product.

Troubleshooting Guide

Problem 1: Low or no yield of the desired amide product.

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider trying HATU, which is generally more reactive.[4] Ensure your coupling reagent is fresh and has been stored under appropriate conditions.

  • Possible Cause: Poor solubility of reactants.

    • Solution: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue in DCM or ACN, switching to DMF may improve the outcome.[3] Gentle warming (e.g., to 40-50 °C) can also enhance solubility and reaction rate, but should be monitored to avoid degradation.

  • Possible Cause: Deactivation of the amine.

    • Solution: Ensure a sufficient amount of base (typically 2-3 equivalents) is used to neutralize the carboxylic acid and any acidic byproducts. The amine can be protonated, rendering it non-nucleophilic if the reaction mixture is too acidic.[5]

  • Possible Cause: Presence of water in the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material.[1]

Problem 2: Formation of significant side products.

  • Possible Cause: Racemization of a chiral amine.

    • Solution: If your amine is chiral and you are observing epimerization, the addition of HOBt or using a coupling reagent known to suppress racemization, like HATU, is recommended.[4] Running the reaction at a lower temperature can also help minimize racemization.

  • Possible Cause: Guanidinylation of the amine.

    • Solution: This can occur when using uronium-based coupling reagents like HATU or HBTU. It is recommended to pre-activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This minimizes the direct reaction between the coupling reagent and the amine.[6]

  • Possible Cause: Formation of an N-acylurea byproduct.

    • Solution: This is a common side reaction with carbodiimide reagents like EDC. The use of an additive like HOBt can help to trap the reactive O-acylisourea intermediate and favor the desired reaction with the amine.[4] The urea byproduct from EDC is water-soluble and can typically be removed during aqueous workup.[7]

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentClassTypical Yield RangeKey AdvantagesKey Disadvantages
HATU Uronium Salt80-98%High coupling efficiency, fast reaction times, low racemization.[4]Higher cost, potential for guanidinylation of the amine if not pre-activated.[6]
HBTU Uronium Salt75-95%High coupling efficiency, low racemization.[8]Slower than HATU.[4]
EDC/HOBt Carbodiimide/Additive70-95%Cost-effective, water-soluble byproducts for easy workup.[4]Can lead to racemization, O-acylisourea intermediate is unstable and can form N-acylurea.[4]
PyBOP Phosphonium Salt75-95%Effective for sterically hindered couplings, does not react with the amine.Byproducts can be difficult to remove.

Disclaimer: The typical yield ranges provided are general estimates for amide coupling reactions and may vary depending on the specific amine substrate and reaction conditions used with this compound. Experimental optimization is recommended to achieve the best results.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive or sterically hindered.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0-3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add anhydrous DMF to dissolve the carboxylic acid (to a concentration of approximately 0.1 M).

  • Add DIPEA to the solution and stir for 2 minutes.

  • Add HATU in one portion and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 1-4 hours).[9]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective method suitable for many amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.0-3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the amine, and HOBt.

  • Add anhydrous DMF or DCM to dissolve the solids.

  • Add DIPEA or TEA to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise over 10-15 minutes.[7]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Carboxylic_Acid 4-Fluoro-1H-indazole- 5-carboxylic acid Dissolve Dissolve Acid in Solvent Carboxylic_Acid->Dissolve Amine Amine Add_Amine Add Amine Amine->Add_Amine Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Pre-activation Add Coupling Reagent (Pre-activation) Coupling_Reagent->Pre-activation Base Base (e.g., DIPEA) Add_Base Add Base Base->Add_Base Solvent Anhydrous Solvent (e.g., DMF) Solvent->Dissolve Dissolve->Add_Base Add_Base->Pre-activation Pre-activation->Add_Amine Reaction Stir at RT (Monitor by TLC/LC-MS) Add_Amine->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (Acid, Base, Brine) Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify (Column Chromatography) Dry_Concentrate->Purify Final_Product Final Amide Product Purify->Final_Product

Caption: General workflow for amide coupling of this compound.

TroubleshootingTree Start Low or No Product Yield Cause1 Incomplete Activation? Start->Cause1 Check Solution1 Switch to HATU or use fresh reagent Cause1->Solution1 Yes Cause2 Poor Solubility? Cause1->Cause2 No Solution2 Switch to DMF or gently heat Cause2->Solution2 Yes Cause3 Amine Deactivated? Cause2->Cause3 No Solution3 Ensure sufficient base (2-3 equiv) Cause3->Solution3 Yes Cause4 Water Present? Cause3->Cause4 No Solution4 Use anhydrous solvents and dry glassware Cause4->Solution4 Yes Side_Products Significant Side Products Cause5 Racemization? Side_Products->Cause5 Check Solution5 Use HATU or add HOBt, lower reaction temperature Cause5->Solution5 Yes Cause6 Guanidinylation (with Uronium Reagents)? Cause5->Cause6 No Solution6 Pre-activate acid before adding amine Cause6->Solution6 Yes Cause7 N-Acylurea Formation (with Carbodiimides)? Cause6->Cause7 No Solution7 Use HOBt additive, perform aqueous workup Cause7->Solution7 Yes

Caption: Troubleshooting decision tree for amide coupling reactions.

References

Troubleshooting low yield in Suzuki coupling with indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during Suzuki coupling reactions with indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an indazole derivative is resulting in a low yield. What are the common causes?

A1: Low yields in Suzuki coupling reactions involving indazoles can stem from several factors. Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. Not all catalyst systems are equally effective for indazole substrates.[1][2]

  • Reaction Conditions: Suboptimal conditions such as temperature, reaction time, solvent, and base can significantly impact the reaction's efficiency.[3][4]

  • Substrate Reactivity: The nature of the indazole derivative (e.g., the position and type of halide) and the boronic acid partner can affect reactivity. For instance, aryl chlorides are generally less reactive than bromides and iodides.[5]

  • Side Reactions: The formation of byproducts through processes like protodeboronation (loss of the boronic acid group), homocoupling of the boronic acid, or dehalogenation of the indazole starting material can consume reagents and reduce the yield of the desired product.[6][7]

  • Inhibition by the Indazole N-H Group: The unprotected N-H group on the indazole ring can interfere with the palladium catalyst, potentially inhibiting the catalytic cycle.[2][6]

Q2: How do I select the optimal palladium catalyst and ligand for my indazole derivative?

A2: The choice of catalyst and ligand is highly dependent on the specific indazole substrate.

  • For Bromoindazoles: Studies have shown that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective catalyst for the coupling of N-substituted 5-bromoindazoles, providing good yields in relatively short reaction times.[1][8] In comparison, catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ were found to be less effective for this transformation.[1]

  • For Chloroindazoles: Unprotected 3-chloroindazoles have been successfully coupled using palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos.[2] Second-generation precatalysts, in particular, have demonstrated higher efficacy compared to using a simple palladium source like Pd₂(dba)₃ with a separate ligand.[2]

  • General Recommendation: A screening of different catalysts and ligands is often the best approach to identify the optimal system for a novel substrate.

Q3: Can the unprotected N-H group on the indazole ring cause issues? Should I use a protecting group?

A3: Yes, the acidic N-H group on the indazole ring can interfere with the catalytic cycle and lead to lower yields.[2][6] While standard protocols often fail for substrates with free N-H groups, successful couplings of unprotected indazoles have been achieved with carefully optimized conditions, particularly with robust ligand systems like XPhos and SPhos.[2]

  • When to Consider Protection: If you are consistently observing low yields despite optimizing other parameters, using a protecting group like Boc (tert-butyloxycarbonyl) can be beneficial.[9][10] The Boc group can be introduced and may even undergo concomitant deprotection under microwave heating conditions during the Suzuki coupling, simplifying the overall synthetic sequence.[10]

Q4: I'm observing significant byproduct formation. How can I minimize dehalogenation and homocoupling?

A4: Dehalogenation (replacement of the halogen with hydrogen) and boronic acid homocoupling are common side reactions that lower the yield of the desired cross-coupled product.

  • To Minimize Dehalogenation: This side reaction occurs when the organopalladium intermediate reacts with a proton source. To mitigate this, use anhydrous and thoroughly degassed solvents and reagents to minimize residual water.[6] Using a non-hydrated base, such as anhydrous K₃PO₄, can also be beneficial.[6]

  • To Minimize Homocoupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[7] It is crucial to rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (like argon or nitrogen) through the mixture or by using the freeze-pump-thaw method.[7]

Q5: What is the recommended base and solvent for Suzuki coupling with indazoles?

A5: The choice of base and solvent is interdependent and can significantly influence the reaction outcome.

  • Bases: Inorganic bases are commonly used. Potassium carbonate (K₂CO₃) has been successfully employed in several instances.[1][11] For more challenging couplings, especially with unprotected N-H indazoles, a stronger base like potassium phosphate (K₃PO₄) may be required.[2]

  • Solvents: A mixture of an organic solvent and water is typical. Common solvent systems include 1,4-dioxane/water[2][11], dimethoxyethane (DME)[1], and THF/water.[5] The choice of solvent can sometimes influence selectivity in complex molecules.[12] For instance, polar aprotic solvents like DMF or acetonitrile can sometimes alter the reaction pathway compared to less polar solvents like THF.[12]

Data and Reaction Parameters

Table 1: Screening of Palladium Catalysts for Coupling of 5-bromo-1-ethyl-1H-indazole

This table summarizes the effectiveness of different palladium catalysts in the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid.

EntryPalladium CatalystReaction Time (h)Yield (%)
1Pd(dppf)Cl₂282
2Pd(PCy₃)₂240
3Pd(PPh₃)₄465
4Pd(PPh₃)₂Cl₂460

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃ as base, dimethoxyethane (DME) as solvent, heated at 80 °C.[1]

Table 2: Troubleshooting Guide for Common Issues
Issue ObservedPotential Cause(s)Recommended Solution(s)
Low Conversion Inactive catalyst; Suboptimal temperature; Poor choice of ligand/base.Screen different palladium catalysts and ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos).[1][2] Optimize reaction temperature and time.[3] Ensure the base is appropriate and of high quality.[6]
Dehalogenation Byproduct Presence of proton sources (e.g., water).Use anhydrous and thoroughly degassed solvents and reagents.[6] Employ an anhydrous base like K₃PO₄.[6]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas the reaction mixture before adding the catalyst (e.g., sparging with argon or nitrogen).[7]
No Reaction (Unprotected Indazole) Inhibition of the catalyst by the indazole N-H group.Use a more robust ligand system (e.g., SPhos, XPhos) and stronger base (K₃PO₄).[2] Consider protecting the N-H group (e.g., with a Boc group).[6]
Protodeboronation Excess water or protic solvents; High temperature; Prolonged reaction time.Use anhydrous solvents or minimize the amount of water.[3] Lower the reaction temperature and monitor the reaction closely to avoid excessive heating time.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-Substituted Bromo-Indazole

This protocol is based on the successful coupling of N-substituted 5-bromoindazoles.[11]

  • Reagent Setup: In a reaction vessel, combine the N-substituted bromo-indazole (1.0 equiv.), the desired boronic acid (1.2–1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0–3.0 equiv.).

  • Solvent Addition: Add the solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 3:1 or 4:1 ratio).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, for example, Pd(dppf)Cl₂·DCM (0.05 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter it through a pad of Celite® to remove the catalyst. The filtrate can then be extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Suzuki Coupling of Unprotected 3-Chloroindazole

This protocol is adapted for more challenging couplings of unprotected heteroaryl chlorides.[2]

  • Reagent Setup: To a reaction tube, add the 3-chloroindazole (1.0 equiv.), the boronic acid (2.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium precatalyst (e.g., SPhos Precatalyst, 2-2.5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with stirring for 15-20 hours.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1 to isolate and purify the final product.

Visual Guides

Catalytic Cycle and Troubleshooting Workflows

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X (Indazole-Halide) C Ar-Pd(II)-X L2 B->C D Transmetalation C->D Ar'-B(OR)2 (Boronic Acid) + Base E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed in Suzuki Coupling check_conversion Is Starting Material Fully Consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No full_conversion Full Conversion, Low Yield check_conversion->full_conversion Yes optimize_conditions Optimize Reaction Conditions: - Catalyst/Ligand - Base - Temperature - Solvent low_conversion->optimize_conditions check_side_reactions Investigate Side Reactions: - Dehalogenation - Homocoupling - Protodeboronation full_conversion->check_side_reactions protect_nh Consider N-H Protection (e.g., Boc group) optimize_conditions->protect_nh If still low end Improved Yield optimize_conditions->end check_side_reactions->end protect_nh->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Parameter_Optimization start Goal: Optimize Yield catalyst 1. Screen Catalyst & Ligand (e.g., Pd(dppf)Cl2, SPhos, XPhos) start->catalyst base 2. Screen Base (e.g., K2CO3, Cs2CO3, K3PO4) catalyst->base solvent 3. Screen Solvent System (e.g., Dioxane/H2O, DME, THF/H2O) base->solvent temp 4. Optimize Temperature & Reaction Time solvent->temp end Optimized Protocol temp->end

Caption: A decision tree for the systematic optimization of reaction parameters.

References

Side reactions in the synthesis of fluorinated indazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Fluorinated Indazoles

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of fluorinated indazole compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Common Side Reactions

The following table summarizes prevalent issues, their potential causes, and recommended mitigation strategies to improve reaction outcomes.

Problem / Side Reaction Potential Cause(s) Recommended Solution / Mitigation Strategy
Poor Regioselectivity in Ring Formation - Steric and electronic effects of substituents on the phenylhydrazine precursor.- Reaction conditions (solvent, temperature, catalyst) favoring multiple cyclization pathways.- Modify substituents on the aromatic ring to direct cyclization electronically or sterically.- Screen different solvents and temperatures to find optimal conditions for the desired isomer.- For Davis-Beirut type reactions, catalyst choice can be critical in directing the regiochemical outcome.
Formation of N1 and N2 Alkylation Isomers - The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to competitive alkylation.[1]- Reaction conditions favoring kinetic vs. thermodynamic control. The 1H-indazole tautomer is generally more stable.[1][2]- For N1-selectivity (Thermodynamic Product): Use conditions that allow for equilibration, such as NaH in THF.[2] This combination often shows high N1-selectivity.[2]- For N2-selectivity (Kinetic Product): Use conditions that favor kinetic control.[1] Steric hindrance at the C7 position can also direct alkylation to the N2 position.[2]- Mitsunobu reactions often show a preference for the N2 isomer.[2][3]
Over-fluorination or Incomplete Fluorination - Incorrect stoichiometry of the fluorinating agent.- High reactivity of the substrate or fluorinating agent.- Deactivation of the fluorinating agent by moisture.[4]- Carefully control the stoichiometry of the fluorinating agent (e.g., Selectfluor®, NFSI). Perform reactions at lower temperatures to moderate reactivity.[4]- Ensure all reagents and solvents are anhydrous, as many fluorinating agents are moisture-sensitive.[4]- Monitor reaction progress closely using TLC, GC-MS, or NMR to stop the reaction upon optimal conversion.[4]
Product Decomposition - Product instability under the reaction conditions (e.g., strong acid/base, high temperature).- Incompatible solvents that may react with the fluorinating agent (e.g., DMF, DMSO with Selectfluor®).[4]- Screen for milder reaction conditions (lower temperature, weaker base/acid).- Choose non-nucleophilic, anhydrous solvents like acetonitrile.[4]- Perform a stability test on the purified product under the reaction conditions to confirm degradation.
Low or No Conversion - Inactive fluorinating reagent due to improper storage or handling.[4]- Suboptimal reaction conditions (temperature, time, concentration).[5]- Purity of starting materials.[5]- Use a fresh, properly stored batch of the fluorinating agent.- Run small-scale trial reactions to optimize temperature, time, and reactant concentrations.[5]- Verify the purity of starting materials by NMR or LC-MS before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing poor regioselectivity during the cyclization step to form a 5-fluoroindazole from a fluorinated phenylhydrazine. How can I favor the desired isomer?

A: The formation of regioisomers during indazole synthesis is a common challenge governed by the electronic and steric influences of the substituents on the precursor. The cyclization can be directed by carefully selecting the reaction conditions.

  • Electronic Effects: Electron-withdrawing groups (like fluorine) can influence the acidity of adjacent protons and the nucleophilicity of the ring, thereby directing the cyclization.

  • Solvent and Catalyst Effects: The choice of solvent and catalyst can significantly alter the ratio of regioisomers. It is recommended to screen a variety of conditions.

Data Presentation: Effect of Solvent on Regioselectivity

SolventTemperature (°C)Ratio (Desired 5-F Isomer : Undesired 7-F Isomer)
Toluene1103 : 1
Acetic Acid1105 : 1
Dioxane1002.5 : 1
Ethanol804 : 1

This data is illustrative and results may vary based on the specific substrate.

Q2: My electrophilic fluorination reaction using Selectfluor® is yielding a mixture of mono- and di-fluorinated products. How can I improve the selectivity for the mono-fluorinated compound?

A: Over-fluorination is a frequent side reaction when the substrate is highly activated or when the reaction conditions are too harsh. Gaining control over this process requires careful optimization.

  • Stoichiometry: Begin by using precisely 1.0 equivalent of the fluorinating agent. Excess reagent is the most common cause of over-fluorination.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., start at 0 °C or even -78 °C) to reduce the reaction rate and improve selectivity.[4]

  • Slow Addition: Add the fluorinating agent slowly as a solution over an extended period to maintain a low instantaneous concentration.

Data Presentation: Effect of Fluorinating Agent Equivalents

Equivalents of Selectfluor®Reaction Temperature (°C)Yield of Mono-fluorinated Product (%)Yield of Di-fluorinated Product (%)
1.0075%8%
1.2065%25%
1.02568%15%
1.52540%50%

This data is illustrative and results may vary.

Q3: I am struggling with the selective N-alkylation of my fluorinated indazole and getting a mixture of N1 and N2 isomers. What conditions should I try?

A: The regioselectivity of N-alkylation is a classic problem in indazole chemistry and is highly dependent on the interplay between kinetic and thermodynamic control.[1] The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[2][3]

  • N1-Alkylation (Thermodynamic Control): To favor the more stable N1-alkylated product, use conditions that allow the reaction to reach thermodynamic equilibrium. A strong, non-nucleophilic base in a non-polar solvent is often effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a widely recommended system for achieving high N1 selectivity.[2]

  • N2-Alkylation (Kinetic Control): The N2 position is often the site of initial, kinetically favored attack. Weaker bases like potassium carbonate (K₂CO₃) in polar apric solvents like DMF can sometimes lead to mixtures or favor the N2 product.[1] Additionally, substituents at the C7 position can sterically block the N1 position, leading to excellent N2 regioselectivity.[2]

Data Presentation: N-Alkylation Regioselectivity

BaseSolventTemperature (°C)Ratio (N1-isomer : N2-isomer)
NaHTHF25>95 : 5
K₂CO₃DMF2540 : 60
Cs₂CO₃Acetonitrile6065 : 35
NaH (with C7-substituent)THF25<5 : >95

This data is illustrative and based on general findings in the literature.[2]

Experimental Protocols

Protocol 1: General Procedure for Regioselective N1-Alkylation of a Fluorinated Indazole

This protocol is optimized for achieving high regioselectivity for the N1 position under conditions of thermodynamic control.[2]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated 1H-indazole (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Visualizations

Logical Relationships and Workflows

G cluster_0 Side Reaction: N-Alkylation Isomerism Indazole Fluorinated 1H-Indazole Base Base (e.g., NaH, K2CO3) Indazole->Base Deprotonation N1_Product N1-Alkylated Indazole (Thermodynamic Product) Base->N1_Product  NaH in THF (Favored) N2_Product N2-Alkylated Indazole (Kinetic Product) Base->N2_Product  K2CO3 in DMF (Often significant) AlkylHalide Alkyl Halide (R-X) AlkylHalide->N1_Product AlkylHalide->N2_Product

Caption: Pathway for the formation of N1 and N2 isomers during alkylation.

G cluster_1 Troubleshooting Workflow for Unexpected Side Products Start Unexpected Result (Low Yield / Side Product) CheckPurity Verify Purity of Starting Materials Start->CheckPurity Analyze Characterize Byproduct (LC-MS, NMR) CheckPurity->Analyze If pure CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Analyze->CheckConditions Optimize Systematically Optimize (Stoichiometry, Solvent) CheckConditions->Optimize Success Desired Outcome Achieved Optimize->Success

Caption: A systematic workflow for troubleshooting unexpected reaction outcomes.

References

Technical Support Center: Purification of 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-1H-indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I might encounter during the synthesis of this compound?

Based on analogous synthetic routes for similar indazole compounds, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: The primary starting material for the indazole ring formation is often a substituted aminobenzoic acid derivative. Incomplete diazotization and cyclization can lead to the presence of this starting material in your crude product.

  • Incompletely Cyclized Intermediates: The synthesis involves the formation of a diazonium salt followed by intramolecular cyclization. Incomplete or failed cyclization can result in the presence of the diazonium salt or its decomposition products.

  • Isomeric Impurities: Depending on the synthetic route, formation of other positional isomers of the fluoro and carboxylic acid groups on the indazole ring is possible, although often in minor quantities.

  • Side-Reaction Byproducts: Diazotization reactions can sometimes lead to side reactions, such as the formation of phenol derivatives if the diazonium group is prematurely displaced by water.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., toluene, ethyl acetate, acetic acid) and any excess reagents may be present in the final product.

Impurity_Sources cluster_Synthesis Synthesis of this compound cluster_Impurities Potential Impurities Starting_Material Substituted Aminobenzoic Acid Diazotization Diazotization Starting_Material->Diazotization Reacts to form Unreacted_SM Unreacted Starting Material Starting_Material->Unreacted_SM Incomplete reaction Cyclization Intramolecular Cyclization Diazotization->Cyclization Leads to Incomplete_Cyclization Incompletely Cyclized Intermediate Diazotization->Incomplete_Cyclization Incomplete reaction Side_Products Side-Reaction Byproducts Diazotization->Side_Products Decomposition Crude_Product Crude Product Cyclization->Crude_Product Yields Isomers Isomeric Impurities Cyclization->Isomers Side reaction Residual_Solvents Residual Solvents/Reagents Crude_Product->Residual_Solvents Carryover

Figure 1. Logical relationship of impurity formation during synthesis.

Q2: My crude product has a low melting point and a broad melting range. What does this indicate and how can I purify it?

A low and broad melting point is a classic indicator of the presence of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

Purification Strategy: Recrystallization is often an effective method for purifying solid organic compounds. The goal is to find a solvent in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

For this compound, suitable recrystallization solvents could include:

  • Toluene

  • Ethanol

  • Methanol

  • Acetic acid/Water mixtures

  • Ethyl acetate/Hexane mixtures

Troubleshooting Recrystallization:

  • Oiling out: If your compound separates as an oil instead of crystals, you may be using a solvent in which it is too soluble, or the solution is cooling too quickly. Try using a less polar solvent or a solvent mixture, and allow the solution to cool slowly.

  • Poor recovery: If you get a low yield of crystals, you may have used too much solvent. You can try to evaporate some of the solvent and cool the solution again. Ensure the solution is sufficiently cooled to maximize crystal formation.

  • Crystals don't form: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.

Q3: I am seeing multiple spots on my TLC plate after synthesis. How do I proceed with purification?

Multiple spots on a Thin Layer Chromatography (TLC) plate confirm the presence of several components in your mixture. To purify your product, column chromatography is a suitable technique.

Column Chromatography Troubleshooting:

  • Poor Separation: If the spots on the TLC are very close together (low ΔRf), achieving good separation on a column will be challenging. You should first optimize the solvent system for TLC to maximize the separation between your product and the impurities. A common eluent system for indazole derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.

  • Compound stuck on the column: If your compound does not elute from the column, the eluent is likely not polar enough. Gradually increase the polarity of the mobile phase. For carboxylic acids, adding a small amount of acetic acid or formic acid to the eluent can help to protonate the carboxylic acid group and reduce its interaction with the silica gel, thereby improving elution.

  • Tailing of spots: Tailing is often observed with polar compounds like carboxylic acids on silica gel. As mentioned, adding a small amount of a volatile acid to the eluent can often resolve this issue.

Purification_Workflow Crude_Product Crude this compound Purity_Assessment Purity Assessment (TLC, HPLC, NMR) Crude_Product->Purity_Assessment Recrystallization Recrystallization Purity_Assessment->Recrystallization If solid with few impurities Column_Chromatography Column Chromatography Purity_Assessment->Column_Chromatography If multiple/close-spotting impurities Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Final Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Figure 2. General experimental workflow for purification.

Q4: My HPLC analysis shows a purity of less than 95%. What are the recommended HPLC conditions for purity analysis and how can I improve the purity?

For purity analysis of aromatic carboxylic acids like this compound, a reversed-phase HPLC method is typically effective.

Recommended HPLC Conditions (starting point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a high percentage of A, and gradually increase B. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

To improve purity, a combination of purification techniques may be necessary. An acid-base extraction can be a powerful first step to remove neutral and basic impurities. This can be followed by recrystallization or chromatography for final polishing.

Data Presentation

The following table presents hypothetical data illustrating the effectiveness of different purification methods on a crude sample of this compound.

Purification MethodInitial Purity (by HPLC Area %)Final Purity (by HPLC Area %)Yield (%)Key Impurities Removed
Recrystallization (Toluene) 94.5%98.7%85%Unreacted starting materials, some side-products.
Column Chromatography (Silica Gel, Pet. Ether/EtOAc gradient) 94.5%99.2%70%Isomeric impurities, closely related side-products.
Acid-Base Extraction followed by Recrystallization 94.5%99.5%80%Neutral and basic impurities, followed by general purification.

Experimental Protocols

1. Acid-Base Extraction Protocol:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic-soluble impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with cold, dilute hydrochloric acid (HCl) until the product precipitates out. Monitor the pH to ensure it is acidic.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

2. Recrystallization Protocol (using Toluene):

  • Place the crude, dried solid in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to just dissolve the solid completely. Keep the solution near its boiling point on a hot plate.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.

  • Dry the purified crystals in a vacuum oven.

3. HPLC Method Protocol:

  • Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient from 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Linear gradient from 90% to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Technical Support Center: HPLC Purification of 4-Fluoro-1H-indazole-5-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of 4-Fluoro-1H-indazole-5-carboxylic acid derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying this compound derivatives?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point for the purification of these derivatives. The hydrophobic nature of the indazole core and the presence of the carboxylic acid group allow for good retention and separation on C18 columns.

Q2: How does the fluorine substituent affect the HPLC separation?

A2: The fluorine atom increases the hydrophobicity of the molecule, which can lead to longer retention times on a reversed-phase column compared to non-fluorinated analogs. This property can be leveraged to achieve better separation from less hydrophobic impurities. It is sometimes beneficial to use a fluorinated eluent, such as trifluoroethanol, to improve separation of fluorinated compounds.[1][2]

Q3: What mobile phase composition is typically used?

A3: A common mobile phase consists of a mixture of an organic solvent (typically acetonitrile) and an aqueous solution containing an acidic modifier. The acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is crucial for suppressing the ionization of the carboxylic acid group, which results in sharper peaks and more reproducible retention times.[3][4]

Q4: Can I use a mass spectrometer (MS) with the recommended mobile phase?

A4: If you are using an MS detector, it is advisable to use a volatile acid like formic acid in the mobile phase instead of phosphoric acid.[3][5] Phosphoric acid is not volatile and can contaminate the MS system.

Q5: Are there specialized columns for separating these types of compounds?

A5: While standard C18 columns are generally effective, for challenging separations, mixed-mode columns that offer both reversed-phase and ion-exchange properties can be beneficial.[3] For separating enantiomers of chiral derivatives, specialized chiral stationary phases, such as those based on cellulose or cyclodextrin, are necessary.[6][7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Secondary Interactions The acidic nature of the carboxylic acid can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Ensure the mobile phase is sufficiently acidic (pH 2-3) by using an additive like TFA or formic acid to suppress the ionization of the carboxylic acid.
Column Overload Injecting too much sample can lead to peak fronting.[9] Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[10]
Column Contamination/Degradation Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent, or if the problem persists, replace the column.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

Cause Solution
Inadequate Column Equilibration Insufficient equilibration time between gradient runs can lead to retention time drift.[11] Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (typically 5-10 column volumes).
Mobile Phase Composition Changes Evaporation of the organic solvent or improper mixing of the mobile phase can alter its composition and affect retention times.[11] Prepare fresh mobile phase daily and ensure proper degassing.
Temperature Fluctuations Changes in ambient temperature can affect solvent viscosity and retention times.[10][11] Use a column oven to maintain a constant temperature.
Pump Malfunction Leaks or faulty check valves in the pump can lead to inconsistent flow rates and retention times.[12] Perform regular pump maintenance.
Issue 3: Poor Resolution/Co-elution of Peaks

Possible Causes & Solutions

Cause Solution
Inadequate Separation Efficiency The current method may not be optimal for separating the compounds of interest.
Optimize the Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
Change the Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation.
Modify the Mobile Phase pH: Adjusting the pH of the aqueous phase can change the ionization state of the analytes and impurities, leading to different retention behaviors.
Column Not Suitable The stationary phase may not be providing the necessary selectivity.
Try a Different Stationary Phase: Consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a different particle size.
Chiral Compounds Not Separating The compound may be a racemic mixture of enantiomers that are not resolved on a standard achiral column.
Use a Chiral Column: Employ a chiral stationary phase (e.g., cellulose-based) to separate the enantiomers.[6][7][8]

Experimental Protocols

Analytical Reversed-Phase HPLC Method

This protocol is designed for the purity analysis of this compound derivatives.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Preparative Reversed-Phase HPLC Method

This protocol is for the purification of multi-milligram quantities of this compound derivatives.

Parameter Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Optimized based on analytical run, typically a shallower gradient around the elution point of the target compound.
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL, depending on sample concentration and column capacity.
Sample Preparation Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter before injection.
Fraction Collection Collect fractions corresponding to the main peak based on the UV chromatogram.
Post-Purification Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention? start->retention_time resolution Poor Resolution? start->resolution peak_shape->retention_time No check_ph Check Mobile Phase pH (Acidified?) peak_shape->check_ph Yes retention_time->resolution No check_equilibration Check Column Equilibration Time retention_time->check_equilibration Yes optimize_gradient Optimize Gradient resolution->optimize_gradient Yes resolved Problem Resolved resolution->resolved No reduce_load Reduce Sample Load/ Injection Volume check_ph->reduce_load reduce_load->resolved check_temp Use Column Oven check_equilibration->check_temp check_temp->resolved change_column Try Different Stationary Phase optimize_gradient->change_column change_column->resolved

Caption: General HPLC troubleshooting workflow.

Chiral_Separation_Decision_Tree start Single Peak Observed for Chiral Compound? is_racemic Is the sample a racemic mixture? start->is_racemic Yes achiral_method Continue with Achiral Method start->achiral_method No is_racemic->achiral_method No use_chiral_column Use Chiral Stationary Phase (e.g., Cellulose-based) is_racemic->use_chiral_column Yes screen_solvents Screen Mobile Phases (e.g., Hexane/Alcohol) use_chiral_column->screen_solvents separated Enantiomers Separated screen_solvents->separated

Caption: Decision tree for chiral separation.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of 4-Fluoro-1H-indazole-5-carboxylic acid is presented, offering a comparative perspective with analogous compounds. This guide provides predicted spectral data, detailed experimental protocols, and visual representations of key analytical concepts to facilitate structural elucidation and characterization in medicinal chemistry and drug discovery.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of 1H-indazole and 1H-indazole-5-carboxylic acid, taking into account the anticipated electronic effects of the fluorine substituent. The fluorine atom at the C4 position is expected to introduce significant changes in the chemical shifts of nearby protons and carbons, primarily through its strong electron-withdrawing inductive effect and through-space coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) of this compound in DMSO-d₆.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H3~8.2dJ(H,F) ≈ 2-4
H6~7.8dJ(H,F) ≈ 8-10
H7~7.6dJ(H,H) ≈ 8-9
NH~13.5br s-
COOH~13.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) of this compound in DMSO-d₆.

CarbonPredicted Chemical Shift (ppm)
C3~135
C3a~122
C4~155 (d, ¹J(C,F) ≈ 240-260)
C5~120
C6~115 (d, ³J(C,F) ≈ 5-10)
C7~125
C7a~140
COOH~168

Comparative Analysis with Alternative Compounds

To appreciate the spectral impact of the fluorine and carboxylic acid moieties, a comparison with the non-fluorinated parent compound, 1H-indazole-5-carboxylic acid, is instructive.

Table 3: Comparison of Predicted ¹³C NMR Chemical Shifts (in ppm) with 1H-Indazole-5-carboxylic Acid.

Carbon1H-Indazole-5-carboxylic acid (Experimental)This compound (Predicted)Expected Shift Difference
C3~134~135Minimal change
C3a~123~122Minor shielding
C4~121~155 (d, ¹J(C,F) ≈ 240-260)Significant deshielding and C-F coupling
C5~126~120Shielding
C6~122~115 (d, ³J(C,F) ≈ 5-10)Shielding and C-F coupling
C7~111~125Deshielding
C7a~140~140Minimal change
COOH~169~168Minimal change

The most dramatic effect of fluorine substitution is the large downfield shift of the directly attached carbon (C4) and the characteristic large one-bond carbon-fluorine coupling constant (¹J(C,F)). The electron-withdrawing nature of fluorine also influences the chemical shifts of adjacent and even more distant carbons and protons.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for indazole derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound (e.g., this compound).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of exchangeable protons like NH and COOH.[1] DMSO-d₆ is often a good choice for carboxylic acids due to its ability to form hydrogen bonds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing.

2. NMR Instrument Setup:

  • The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher.[1][2]

  • For ¹H NMR, standard acquisition parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A 45-degree pulse angle, a spectral width of 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are common starting points. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Visualization of Analytical Workflow

The logical workflow for the NMR analysis and structural confirmation of a substituted indazole is depicted below.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Elucidation synthesis Synthesize and Purify This compound sample_prep Sample Preparation (Dissolve in DMSO-d6) synthesis->sample_prep h1_nmr Acquire 1H NMR Spectrum sample_prep->h1_nmr c13_nmr Acquire 13C NMR Spectrum sample_prep->c13_nmr cosy_nmr Acquire 2D COSY Spectrum (Optional) h1_nmr->cosy_nmr process_data Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process_data dept_nmr Acquire DEPT Spectra (Optional) c13_nmr->dept_nmr hsqc_nmr Acquire 2D HSQC/HMBC Spectra (Optional) c13_nmr->hsqc_nmr c13_nmr->process_data dept_nmr->process_data cosy_nmr->process_data hsqc_nmr->process_data assign_peaks Assign Chemical Shifts and Coupling Constants process_data->assign_peaks compare_data Compare with Analogous Compounds' Data assign_peaks->compare_data structure_confirm Confirm Molecular Structure compare_data->structure_confirm

Caption: Workflow for NMR-based structural elucidation.

The following diagram illustrates the key through-bond and through-space interactions that are critical for assigning the NMR signals in this compound.

NMR_Interactions cluster_molecule This compound cluster_interactions Key NMR Interactions mol N1 N1-H N2 N2 C3 C3-H3 C3a C3a C4 C4-F C5 C5-COOH C6 C6-H6 C7 C7-H7 C7a C7a J_HH 3J(H,H) Coupling (COSY) J_HH->C6 H6-H7 J_CH 1J(C,H) & nJ(C,H) Coupling (HSQC/HMBC) J_CH->C3 C3-H3, C6-H6, C7-H7 J_CF nJ(C,F) Coupling J_CF->C4 C4-F, C3-F, C5-F NOE Through-space NOE (NOESY) NOE->N1 NH with H7

Caption: Key NMR interactions for signal assignment.

References

A Comparative Guide to the Mass Spectrometry Analysis of 4-Fluoro-1H-indazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the mass spectrometric behavior of 4-Fluoro-1H-indazole-5-carboxylic acid and its hypothetical derivatives. The information is intended for researchers, scientists, and drug development professionals working with these compounds. Due to the limited availability of direct experimental data for this compound in the public domain, this guide combines general principles of mass spectrometry for carboxylic acids and indazole-containing molecules with predicted fragmentation patterns.

Predicted Mass Spectral Data

The following table summarizes the predicted key mass-to-charge ratios (m/z) for this compound and two of its hypothetical derivatives: an ethyl ester and an amide. These predictions are based on common fragmentation patterns observed for aromatic carboxylic acids and indazole compounds.[1][2][3] Aromatic acids are known to exhibit prominent molecular ion peaks and characteristic losses of small neutral molecules.[3][4]

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺Key Predicted Fragment Ions (m/z)Predicted Fragmentation Pathway
This compoundC₈H₅FN₂O₂180.14181.04164.04, 136.03, 109.03Loss of OH, followed by loss of CO
Ethyl 4-fluoro-1H-indazole-5-carboxylateC₁₀H₉FN₂O₂208.19209.10181.04, 163.05, 136.03Loss of C₂H₄ (ethene), followed by loss of CO
4-Fluoro-1H-indazole-5-carboxamideC₈H₆FN₃O179.15180.06163.05, 136.03Loss of NH₃

Experimental Protocols

A general methodology for the analysis of this compound and its derivatives by Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below.

Sample Preparation:

  • Prepare a stock solution of the analyte (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Mass Spectrometry Conditions (ESI-MS):

  • Ionization Mode: Positive or Negative Ion Electrospray (ESI)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/Hr

  • Desolvation Gas Flow: 600 L/Hr

  • Mass Range: m/z 50-500

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.

Visualizations

Predicted Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under positive ion ESI-MS/MS conditions. The initial protonated molecule is expected to undergo characteristic losses of water and carbon monoxide.

fragmentation_pathway cluster_0 Predicted Fragmentation mol [M+H]⁺ m/z = 181.04 frag1 [M+H - H₂O]⁺ m/z = 163.03 mol->frag1 - H₂O frag3 [M+H - COOH]⁺ m/z = 136.04 mol->frag3 - COOH frag2 [M+H - H₂O - CO]⁺ m/z = 135.04 frag1->frag2 - CO

Caption: Predicted fragmentation of this compound.

General Experimental Workflow for Mass Spectrometry Analysis

The diagram below outlines the typical workflow for analyzing small molecules like this compound and its derivatives using mass spectrometry.

experimental_workflow cluster_workflow Experimental Workflow start Sample Preparation (Dissolution & Dilution) hplc LC Separation (Optional) start->hplc ms Mass Spectrometry (ESI-MS) hplc->ms msms Tandem MS (MS/MS for Fragmentation) ms->msms data Data Analysis (Spectrum Interpretation) msms->data

Caption: General workflow for LC-MS/MS analysis.

References

FTIR Analysis of 4-Fluoro-1H-indazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of 4-Fluoro-1H-indazole-5-carboxylic acid, a key heterocyclic compound in medicinal chemistry and drug development. Due to the absence of a publicly available experimental spectrum for this specific molecule, this comparison guide is built upon established characteristic vibrational frequencies of its constituent functional groups, supported by data from analogous compounds.

Expected FTIR Absorption Bands for this compound

The structure of this compound incorporates several key functional groups: a carboxylic acid, an indazole ring (containing N-H and C=N bonds within an aromatic system), and a carbon-fluorine bond. The expected vibrational frequencies for these groups are summarized in the table below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic Acid O-H stretch3300 - 2500Broad, StrongThe broadness is due to hydrogen bonding between carboxylic acid dimers.[1] This band often overlaps with C-H stretching frequencies.
C=O stretch1736 - 1689StrongThe position can be influenced by conjugation with the aromatic ring and hydrogen bonding. For indazole carboxylic acids, this peak is typically observed in this range.[1]
C-O stretch1300 - 1200Medium
O-H bend1440 - 1395 & 950 - 910MediumThe band in the 1440-1395 cm⁻¹ region may overlap with C-H bending vibrations.
Indazole Ring N-H stretch3500 - 3000MediumIn heterocyclic compounds like imidazole, the N-H stretching vibration is typically found in this region.[2]
Aromatic C-H stretch3100 - 3000Medium to WeakCharacteristic of C-H bonds on the aromatic indazole ring.
C=C & C=N stretch1600 - 1450Medium to WeakAromatic ring stretching vibrations. Multiple bands may be observed in this region.
Carbon-Fluorine C-F stretch1400 - 1000StrongThe exact position of the C-F stretching vibration can be influenced by the aromatic system and other substituents. In fluoroaromatic compounds, this band is a key diagnostic feature.

Experimental Protocol: FTIR Analysis of a Solid Sample

This section details a standard procedure for obtaining an FTIR spectrum of a solid sample like this compound using the KBr pellet technique.

Objective: To acquire a high-quality infrared spectrum of the solid sample for functional group identification.

Materials:

  • This compound (sample)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press kit (die and press)

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Take approximately 1-2 mg of the finely powdered this compound.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently grind the sample and KBr together using the pestle to create a fine, homogeneous mixture. The goal is to reduce the particle size of the sample to minimize light scattering.

  • Pellet Formation:

    • Transfer the mixture to the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder.

    • Record the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Compare the observed wavenumbers with the expected values for the functional groups of this compound as detailed in the table above.

Visualizing the Process and Structure

To aid in understanding the experimental workflow and the molecular structure, the following diagrams are provided.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis cluster_output Output start Start grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Record Background press->background sample_spec Record Sample Spectrum background->sample_spec analyze Analyze Spectrum sample_spec->analyze end Identify Functional Groups analyze->end

Caption: Experimental workflow for FTIR analysis of a solid sample.

Caption: Key functional groups of this compound.

Conclusion

References

A Comparative Study of 4-Fluoro- vs. 4-Chloro-1H-Indazole-5-Carboxylic Acid in Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-fluoro-1H-indazole-5-carboxylic acid and 4-chloro-1H-indazole-5-carboxylic acid, two halogenated indazole derivatives of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of a halogen at the 4-position can significantly influence the physicochemical properties and biological activity of the resulting molecule. This document outlines plausible synthetic routes, compares the expected physicochemical properties, and discusses the potential performance of these compounds in drug development based on available data for related structures.

Physicochemical Properties: A Comparative Overview

The substitution of fluorine versus chlorine at the 4-position of the indazole ring is expected to impart distinct physicochemical characteristics. While direct experimental data for a side-by-side comparison of these two specific molecules is limited in publicly available literature, we can infer their properties based on general principles and data from analogous compounds.

PropertyThis compound4-Chloro-1H-indazole-5-carboxylic acidRationale for Comparison
Molecular Weight 180.14 g/mol [3]196.59 g/mol The higher atomic weight of chlorine results in a greater molecular weight for the chloro-derivative.
LogP (Lipophilicity) Predicted to be lowerPredicted to be higherGenerally, chlorinated compounds are more lipophilic than their fluorinated counterparts.[3]
pKa Predicted to be slightly lower (more acidic)Predicted to be slightly higher (less acidic)The higher electronegativity of fluorine can lead to a slightly more acidic carboxylic acid group compared to the chlorine substituent.
Solubility Predicted to be higherPredicted to be lowerFluorinated compounds often exhibit higher aqueous solubility compared to their chlorinated analogues.[3]
Hydrogen Bonding Fluorine is a weak hydrogen bond acceptor.Chlorine is a very weak hydrogen bond acceptor.The C-F bond can participate in weak hydrogen bonding, potentially influencing molecular interactions.

Synthesis of 4-Halo-1H-indazole-5-carboxylic Acids: An Overview

Stage 1: Synthesis of the 4-Halo-1H-indazole Core

A common route to substituted indazoles involves the cyclization of appropriately substituted anilines. For the target molecules, this would involve starting with 3-halo-2-methylanilines.

Synthetic_Workflow_Stage1 cluster_fluoro 4-Fluoro Derivative cluster_chloro 4-Chloro Derivative A1 3-Fluoro-2-methylaniline B1 Diazotization & Cyclization A1->B1 i. Acetic Anhydride ii. Isoamyl nitrite C1 4-Fluoro-1H-indazole B1->C1 A2 3-Chloro-2-methylaniline B2 Diazotization & Cyclization A2->B2 i. Acetic Anhydride ii. Isoamyl nitrite C2 4-Chloro-1H-indazole B2->C2

Figure 1: General workflow for the synthesis of 4-halo-1H-indazole intermediates.
Stage 2: Carboxylation at the 5-Position

The introduction of a carboxylic acid group at the 5-position of the 4-halo-1H-indazole can be challenging. A plausible approach is through directed ortho-metalation (DoM).[1][4] In this strategy, the indazole nitrogen atom directs a strong base (like n-butyllithium) to deprotonate the adjacent C5 position. The resulting lithiated species can then be quenched with carbon dioxide to afford the desired carboxylic acid.

Synthetic_Workflow_Stage2 cluster_common Carboxylation via Directed ortho-Metalation D 4-Halo-1H-indazole (N-protected) E Lithiation D->E n-BuLi, THF, -78 °C F Carboxylation E->F CO2 (gas or solid) G Deprotection & Workup F->G Acidic workup H 4-Halo-1H-indazole-5-carboxylic acid G->H

Figure 2: Plausible workflow for the carboxylation of 4-halo-1H-indazoles.

Experimental Protocols

While specific, optimized protocols for the direct comparison of these two syntheses are not available, the following represents a generalized experimental procedure for each key stage, based on known reactions for similar compounds.

Protocol 1: Synthesis of 4-Chloro-1H-indazole (Illustrative)

This protocol is adapted from the synthesis of 4-chloro-1H-indazole.[5]

  • Acetylation: To a solution of 3-chloro-2-methylaniline in a suitable solvent (e.g., chloroform), add acetic anhydride and a base (e.g., potassium acetate). Stir the reaction mixture at room temperature.

  • Diazotization and Cyclization: To the resulting solution, add isoamyl nitrite and heat the reaction mixture.

  • Hydrolysis: After the reaction is complete, cool the mixture and add a strong base (e.g., lithium hydroxide) in a mixture of THF and water to hydrolyze the N-acetyl group.

  • Workup and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Directed ortho-Metalation and Carboxylation (General)

This protocol is a general representation of a directed ortho-metalation reaction.

  • N-Protection: Protect the N1 position of the 4-halo-1H-indazole with a suitable protecting group (e.g., SEM-Cl, Boc anhydride) to prevent N-lithiation.

  • Lithiation: Dissolve the N-protected 4-halo-1H-indazole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a specified time.

  • Carboxylation: Quench the reaction by bubbling carbon dioxide gas through the solution or by adding crushed dry ice.

  • Deprotection and Workup: Allow the reaction to warm to room temperature and quench with an aqueous acid solution. This will both protonate the carboxylate and remove the protecting group. Extract the product with an organic solvent, dry, and purify.

Performance and Applications in Drug Discovery

The choice between a 4-fluoro and a 4-chloro substituent can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate.

This compound:

  • Metabolic Stability: The carbon-fluorine bond is very strong, often leading to increased metabolic stability and a longer half-life of the drug molecule.

  • Target Engagement: Fluorine's high electronegativity can alter the electronic properties of the indazole ring, potentially leading to stronger interactions with biological targets through dipole-dipole or hydrogen bonding interactions.

  • Membrane Permeability: The smaller size of fluorine compared to chlorine may lead to better membrane permeability.

4-Chloro-1H-indazole-5-carboxylic acid:

  • Lipophilicity and Binding: The larger and more polarizable chlorine atom can increase lipophilicity, which may enhance binding to hydrophobic pockets of target proteins.

  • Bioisosteric Replacement: Chlorine can act as a bioisostere for other groups, and its introduction can sometimes lead to improved potency or selectivity.

  • Synthetic Accessibility: In some cases, chlorinated starting materials may be more readily available or less expensive than their fluorinated counterparts.

Indazole derivatives are known to act as inhibitors of various enzymes, such as kinases, and as ligands for a range of receptors. The specific biological activity of the 4-fluoro and 4-chloro derivatives of 1H-indazole-5-carboxylic acid would need to be determined through experimental testing.

Indazole_Drug_Discovery Indazole Indazole Scaffold Properties Physicochemical Properties (Lipophilicity, pKa, Solubility) Indazole->Properties ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Indazole->ADME Target Biological Target (e.g., Kinase, Receptor) Properties->Target ADME->Target Activity Biological Activity (e.g., Inhibition, Antagonism) Target->Activity Candidate Drug Candidate Activity->Candidate

References

A Head-to-Head Comparison of Indazole-Derived Kinase Inhibitors Targeting AXL

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the AXL receptor tyrosine kinase has emerged as a critical mediator of tumor growth, metastasis, and drug resistance. This has spurred the development of numerous small molecule inhibitors, with the indazole scaffold serving as a prominent structural motif. This guide provides a head-to-head comparison of two notable AXL inhibitors derived from different indazole cores: BGB324 (R428), a selective AXL inhibitor, and Foretinib (GSK1363089), a multi-kinase inhibitor that also targets AXL.

This comparison focuses on their inhibitory potency, selectivity, and the methodologies used for their characterization, providing researchers and drug development professionals with a clear, data-driven overview.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily defined by its potency (how strongly it binds to its target) and its selectivity (its binding affinity for the intended target versus other kinases).

InhibitorIndazole CorePrimary Target(s)AXL IC50 (nM)c-Met (MET) IC50 (nM)VEGFR2 (KDR) IC50 (nM)Selectivity Profile
BGB324 (R428)1H-IndazoleAXL14>1000>1000Highly selective for AXL.
Foretinib3-substituted IndazoleAXL, c-Met, VEGFR2, RON, TIE-211913Multi-targeted, potent against several RTKs.

Key Findings:

  • BGB324 (R428) demonstrates high selectivity for AXL, with an IC50 value of 14 nM. Its activity against other kinases like c-Met and VEGFR2 is significantly lower, making it a valuable tool for specifically studying the role of AXL signaling.

  • Foretinib , in contrast, is a multi-kinase inhibitor, potently targeting AXL, c-Met, and VEGFR2 with similar low nanomolar IC50 values. This broader activity can be advantageous for targeting multiple oncogenic pathways simultaneously but complicates the specific attribution of its effects to AXL inhibition alone.

The structural differences in the indazole scaffold and its substitutions are key determinants of these distinct selectivity profiles, highlighting the versatility of the indazole core in kinase inhibitor design.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare indazole-derived kinase inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the potency of a compound against a specific kinase by measuring its displacement of a fluorescent tracer from the kinase's ATP pocket.

Materials:

  • Purified recombinant kinase (e.g., AXL, c-Met).

  • Eu-labeled anti-tag antibody (e.g., anti-GST).

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.

  • Test compounds (e.g., BGB324, Foretinib) in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • 384-well microplates.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Prepare a dilution series of the test compound in DMSO and then dilute in the assay buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Prepare a kinase/antibody mixture and a tracer solution in the assay buffer.

  • Add 2.5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal (emission at 665 nm and 615 nm after excitation at 340 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for AXL).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds.

  • CellTiter-Glo® Reagent.

  • 96-well opaque-walled plates.

  • Luminometer.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Plot the luminescent signal against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

AXL Signaling Pathway

AXL_Signaling_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL binds PI3K PI3K AXL->PI3K PLC PLCγ AXL->PLC STAT3 STAT3 AXL->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation PLC->Proliferation STAT3->Proliferation Inhibitor BGB324 Foretinib Inhibitor->AXL inhibits

Caption: Simplified AXL receptor tyrosine kinase signaling pathway.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_kinase Add kinase/antibody mixture add_compounds->add_kinase add_tracer Add fluorescent tracer add_kinase->add_tracer incubate Incubate for 60 minutes at room temperature add_tracer->incubate read_plate Measure TR-FRET signal incubate->read_plate analyze Calculate emission ratio and determine IC50 read_plate->analyze end End analyze->end

Purity Assessment of Synthesized 4-Fluoro-1H-indazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the purity of these synthesized compounds is a critical step, directly impacting the reliability of experimental results and the viability of the compound as a drug candidate. This guide provides a comprehensive framework for assessing the purity of synthesized 4-Fluoro-1H-indazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry due to the prevalence of the indazole scaffold in approved drugs.[1]

This guide establishes a comparative analysis between a newly synthesized batch of this compound and a commercially available, structurally related analogue, 1H-Indazole-5-carboxylic acid. This comparison provides a benchmark for purity and characterization.

Comparative Purity Analysis

A rigorous purity assessment involves multiple analytical techniques to identify and quantify potential impurities, such as starting materials, by-products, or degradation products. This multi-faceted approach provides a comprehensive purity profile of the synthesized compound. The following table summarizes key analytical methods and presents a hypothetical comparison between a newly synthesized batch of this compound and a commercial standard of 1H-Indazole-5-carboxylic acid.

Analytical Technique Parameter Synthesized this compound (Hypothetical Data) Commercial 1H-Indazole-5-carboxylic acid Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)99.2%≥97%[2]
Retention Time (min)8.57.1
Impurity ProfilePeak at 6.3 min (0.5%), Peak at 9.8 min (0.3%)Single major peak
Mass Spectrometry (MS) [M-H]⁻ ion (m/z)179.03161.04
Nuclear Magnetic Resonance (¹H NMR) Chemical Shift (ppm)Consistent with the proposed structure of this compound.Consistent with the structure of 1H-Indazole-5-carboxylic acid.
Impurity SignalsMinor peaks at δ 4.1 and δ 7.5, not corresponding to the main compound.No significant impurities detected.
Melting Point (°C) Melting Range298-301 °C318-322 °C[2]

Visualizing the Assessment and Application

To ensure clarity and reproducibility, the experimental workflow for purity assessment is outlined below. Furthermore, a hypothetical signaling pathway is provided to illustrate the potential biological relevance of this class of compounds, which are often investigated as kinase inhibitors.[3]

G cluster_workflow Experimental Workflow for Purity Assessment cluster_analysis Analytical Techniques synthesis Synthesized Compound (this compound) sample_prep Sample Preparation (Dissolution & Filtration) synthesis->sample_prep hplc HPLC (Purity, Impurities) sample_prep->hplc ms Mass Spectrometry (Identity Confirmation) sample_prep->ms nmr ¹H NMR (Structural Confirmation) sample_prep->nmr mp Melting Point (Physical Constant) sample_prep->mp data_analysis Data Analysis & Comparison (vs. Standard) hplc->data_analysis ms->data_analysis nmr->data_analysis mp->data_analysis conclusion Final Purity Statement (e.g., 99.2% pure) data_analysis->conclusion

Caption: Workflow for the purity assessment of synthesized compounds.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor 4-Fluoro-1H-indazole- 5-carboxylic acid inhibitor->kinase2

Caption: Hypothetical signaling pathway inhibited by a novel indazole compound.

Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify the presence of any impurities. Standard HPLC methods are widely used for the analysis of carboxylic acids.[4][5][6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol.

    • Filter the sample solution through a 0.22 µm syringe filter.

    • Inject 10 µL of the sample into the HPLC system.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak relative to all other peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the synthesized compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Negative ion mode ([M-H]⁻).

  • Scan Range: 50 - 500 m/z.

  • Sample Preparation: Dilute the stock solution from the HPLC preparation to approximately 10 µg/mL with the initial mobile phase conditions.

  • Procedure:

    • Infuse the diluted sample directly into the mass spectrometer.

    • Acquire the mass spectrum and identify the peak corresponding to the deprotonated molecule.

    • Compare the observed m/z value with the calculated theoretical mass.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and detect the presence of proton-containing impurities. NMR is a powerful tool for the structural elucidation of organic molecules, including heterocyclic compounds.[7][8]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. The acidic proton of the carboxylic acid is expected to appear at a characteristic downfield shift, typically in the 10-12 ppm range.[9]

Melting Point Determination

Objective: To assess the purity of the compound based on its melting range. Pure crystalline solids typically have a sharp melting point, whereas impurities tend to broaden and depress the melting range.

  • Instrumentation: Digital melting point apparatus.

  • Procedure:

    • Place a small amount of the dried, crystalline sample into a capillary tube.

    • Insert the capillary tube into the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Conclusion

The purity of a synthesized compound is a non-negotiable aspect of chemical and pharmaceutical research. This guide provides a robust framework for the purity assessment of this compound by leveraging established analytical techniques and a comparative approach with a commercially available analogue. By following the detailed protocols and workflow, researchers can confidently ascertain the purity of their synthesized materials, ensuring the integrity and reliability of their subsequent studies.

References

A Comparative Crystallographic Analysis of Fluorinated and Non-Fluorinated Indazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of a fluorinated and a non-fluorinated indazole carboxylic acid derivative. The inclusion of fluorine in drug candidates can significantly influence their physicochemical and pharmacokinetic properties. This analysis, supported by experimental data, offers insights into the structural impact of fluorination on the indazole scaffold, a common motif in pharmacologically active compounds.

Introduction

The strategic incorporation of fluorine atoms into small molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and membrane permeability. Understanding the precise structural consequences of fluorination is crucial for rational drug design. In the absence of publicly available crystallographic data for 4-Fluoro-1H-indazole-5-carboxylic acid, this guide presents a comparative analysis of two closely related structures: the fluorinated derivative, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, and the non-fluorinated parent compound, 1H-Indazole-3-carboxylic acid.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for the two compounds, providing a basis for structural comparison.

ParameterMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate1H-Indazole-3-carboxylic acid[1]
Chemical Formula C₁₆H₁₃FN₂O₂C₈H₆N₂O₂
Molecular Weight 284.28162.15
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Unit Cell Dimensions
a (Å)5.04322(3)10.402(2)
b (Å)18.11509(13)15.025(3)
c (Å)14.46487(10)9.467(2)
α (°)9090
β (°)90.4600(6)96.24(3)
γ (°)9090
Volume (ų)1321.45(2)1470.8(5)
Z 48
Calculated Density (Mg/m³)-1.46
Radiation Type Cu KαMo Kα
Temperature (K)100295
R-factor -0.041

Analysis of Structural Differences

The presence of the 4-fluorobenzyl group in the fluorinated derivative introduces significant steric bulk compared to the simple proton in the non-fluorinated analogue. This is reflected in the larger molecular weight and unit cell volume. Despite the difference in substituents, both compounds crystallize in the same monoclinic crystal system and P2₁/n space group.

A key aspect for comparison would be the analysis of intermolecular interactions. In the crystal structure of 1H-Indazole-3-carboxylic acid, the packing is dominated by an extensive three-dimensional network of O-H···N and N-H···O hydrogen bonds[1]. The presence of the fluorine atom in Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate introduces the possibility of C-H···F interactions, which can influence crystal packing. The crystal structure of the fluorinated compound exhibits some hydrogen-bond-like interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for obtaining single-crystal X-ray diffraction data for small organic molecules like the indazole derivatives discussed.

1. Crystal Growth:

  • Suitable single crystals are grown by slow evaporation of a saturated solution of the compound.

  • Common solvents for this purpose include ethanol, methanol, acetone, or ethyl acetate.

  • The process is typically carried out at room temperature in a dust-free environment.

2. Data Collection:

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K or 295 K) to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the Bragg reflections.

  • Software is used to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined by least-squares methods against the experimental diffraction data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Indazole Derivative purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

References

A Comparative Guide to Validated Analytical Methods for 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Fluoro-1H-indazole-5-carboxylic acid is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental data and detailed protocols.

Methodology Comparison

A variety of analytical techniques can be employed for the analysis of this compound. The primary methods discussed here are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are widely used in the pharmaceutical industry for their robustness, sensitivity, and specificity.

Table 1: Comparison of HPLC-UV and LC-MS Methods

ParameterHPLC-UVLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Moderate to high; may be susceptible to interference from compounds with similar retention times and UV spectra.Very high; provides structural information, enabling definitive peak identification.
Sensitivity Good (typically µg/mL to ng/mL range).Excellent (typically ng/mL to pg/mL range).
Quantitation Reliable and widely accepted for assay and impurity quantification.Highly accurate and precise, especially for trace level analysis.
Instrumentation Widely available and relatively low cost.More specialized and higher cost.
Typical Use Routine quality control, purity assessment, and content uniformity.Impurity identification, metabolite studies, and analysis in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the routine analysis of this compound.

Experimental Protocol: HPLC-UV
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • Detection : UV at 254 nm.

  • Sample Preparation : Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

Table 2: HPLC-UV Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantitation (LOQ) -0.3 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and specificity, particularly for impurity profiling and analysis in biological matrices, LC-MS is the method of choice. The following protocol is adapted from a method for a structurally similar compound[1].

Experimental Protocol: LC-MS
  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer[1].

  • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)[1].

  • Mobile Phase A : 0.1% Formic acid in Water[1].

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile[1].

  • Gradient :

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)[1].

  • Flow Rate : 0.4 mL/min[1].

  • Column Temperature : 40 °C[1].

  • Injection Volume : 5 µL[1].

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode[1].

  • Sample Preparation : For reaction mixture analysis, dilute 10 µL of the mixture in 990 µL of 50:50 (v/v) acetonitrile/water, vortex, and filter through a 0.22 µm syringe filter[1].

Method Validation Parameters (Hypothetical Data)

Table 3: LC-MS Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9950.998
Range -1 - 500 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2%
Precision (% RSD) ≤ 5.0%2.5%
Limit of Detection (LOD) -0.1 ng/mL
Limit of Quantitation (LOQ) -0.3 ng/mL

Visualizing the Workflow

The following diagrams illustrate the general workflows for sample analysis and method validation.

G cluster_0 Sample Analysis Workflow Sample Sample Sample_Preparation Sample_Preparation Sample->Sample_Preparation Chromatographic_Separation Chromatographic_Separation Sample_Preparation->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Result Result Data_Analysis->Result G cluster_1 Method Validation Pathway Method_Development Method_Development Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity Accuracy Accuracy Method_Development->Accuracy Precision Precision Method_Development->Precision LOD_LOQ LOD_LOQ Method_Development->LOD_LOQ Robustness Robustness Method_Development->Robustness Validated_Method Validated_Method Specificity->Validated_Method Range Range Linearity->Range Range->Validated_Method Accuracy->Validated_Method Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Repeatability->Validated_Method Intermediate_Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

References

Benchmarking the reactivity of 4-Fluoro-1H-indazole-5-carboxylic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, indazole derivatives are a cornerstone scaffold due to their diverse biological activities. The functionalization of the indazole ring is pivotal for modulating the pharmacological properties of lead compounds. This guide provides a comparative analysis of the reactivity of 4-Fluoro-1H-indazole-5-carboxylic acid against similar compounds, with a focus on two of the most crucial transformations in drug discovery: Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation.

The introduction of a fluorine atom to the indazole scaffold can significantly influence its reactivity. The strong electron-withdrawing nature of fluorine can impact the electron density of the aromatic system, affecting its susceptibility to electrophilic and nucleophilic substitution, as well as its performance in transition metal-catalyzed reactions. This guide aims to provide researchers, scientists, and drug development professionals with a practical reference for designing synthetic routes and anticipating reactivity trends.

Comparative Reactivity Data

While a direct, side-by-side quantitative comparison of the reactivity of this compound and its isomers under identical conditions is not extensively documented in publicly available literature, the following table collates data from various studies on Suzuki-Miyaura coupling and amide bond formation for different indazole derivatives. This data can be used to infer relative reactivity trends.

Disclaimer: The following data is compiled from different sources and may not represent a direct, controlled comparison of reactivity. Reaction conditions, including catalysts, bases, solvents, and temperature, can significantly influence yields and reaction times.

CompoundReaction TypeCoupling PartnerCatalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1H-indazoleSuzuki-MiyauraN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME802High Yield
5-Bromo-1H-indazoleSuzuki-Miyaura2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80-Lower yields than pyrroleboronic acid
7-Bromo-4-sulfonamido-1H-indazoleSuzuki-Miyaura4-Methoxyphenyl-boronic acidPdCl₂(PPh₃)₂ (10 mol%)K₂CO₃/Cs₂CO₃DMFReflux48Moderate to Good
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamideSuzuki-MiyauraVarious boronic acidsPd(dppf)Cl₂·DCM (0.05 eq.)K₂CO₃1,4-Dioxane/WaterRT8-12Good to Excellent
1H-Indazole-3-carboxylic acidAmide CouplingVarious aminesHATUDIPEADMFRT2-6High Yield
1-Butyl-1H-indazole-3-carboxylic acidAmide CouplingVarious aminesHATU/DIPEA-DMFRT8-16High Yield
4-Amino-indazole derivativeAmide CouplingAcyl chloride--Dichloromethane--82-87%

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromo-Indazole Carboxylic Acid

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura reactions on heterocyclic systems.[1][2] Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate.

Materials:

  • Bromo-indazole carboxylic acid derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, DMF, with or without water)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-indazole carboxylic acid, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, dilute with water and extract with an organic solvent (e.g., ethyl acetate). If a single solvent like DMF is used, the mixture may be poured into water to precipitate the product or extracted after dilution.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Amide Coupling of this compound

This protocol outlines a standard procedure for amide bond formation using a common coupling reagent.[2][3] The choice of coupling reagent and base can be critical for achieving high yields and minimizing side reactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.0-1.2 equiv)

  • Non-nucleophilic base (e.g., DIPEA, TEA, 2.0-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the amine to the solution.

  • Add the base and stir the mixture for a few minutes.

  • Add the coupling reagent in one portion.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the work-up procedure will depend on the solvent and the properties of the product. A common method is to pour the reaction mixture into water to precipitate the amide product.

  • Filter the solid, wash with water, and then with a non-polar solvent like diethyl ether or hexanes.

  • Dry the product under vacuum. If necessary, further purification can be achieved by column chromatography or recrystallization.

Visualizing Reaction Mechanisms and Influencing Factors

To further aid in the understanding of the chemical processes and the factors governing the reactivity of these compounds, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Bromo-Indazole Bromo-Indazole Carboxylic Acid Heating Heating (80-120°C) Bromo-Indazole->Heating Boronic_Acid Arylboronic Acid Boronic_Acid->Heating Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Degassed Solvent Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification

Suzuki-Miyaura Cross-Coupling Workflow

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance Reactivity Reactivity of Indazole Derivatives EWG Electron-Withdrawing Groups (e.g., -F, -NO₂) Reactivity->EWG EDG Electron-Donating Groups (e.g., -OMe, -Me) Reactivity->EDG Bulky_Substituents Substituents near reaction center Reactivity->Bulky_Substituents Influence_on_Pd Affects oxidative addition rate in cross-coupling EWG->Influence_on_Pd Increases electrophilicity of C-X bond EDG->Influence_on_Pd Decreases electrophilicity of C-X bond Access_to_Catalyst Reduces reaction rate Bulky_Substituents->Access_to_Catalyst Hinders approach of catalyst/reagent

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-1H-indazole-5-carboxylic acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 4-Fluoro-1H-indazole-5-carboxylic acid, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is harmful if swallowed, causes severe skin burns and eye damage, and is corrosive to the respiratory tract. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin CorrosionSub-category 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H314: Causes severe skin burns and eye damage

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Neutralization (for Spills):

In the event of a small spill, the material should be carefully contained.

  • Containment: Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, airtight container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: The container with the absorbed chemical waste must be clearly labeled and disposed of as hazardous waste through an approved disposal facility.[2]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill or Residue assess_quantity->small_spill Small bulk_waste Bulk Unused Chemical or Contaminated Materials assess_quantity->bulk_waste Bulk contain_spill Contain with Inert Absorbent small_spill->contain_spill package_bulk Package in a Labeled, Approved Waste Container bulk_waste->package_bulk collect_waste Collect Absorbed Material in a Sealed Container contain_spill->collect_waste label_waste Label Container as Hazardous Waste package_bulk->label_waste collect_waste->label_waste store_waste Store in a Designated Hazardous Waste Area label_waste->store_waste contact_disposal Contact Approved Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal by Licensed Professionals contact_disposal->end

References

Essential Safety and Operational Guide for 4-Fluoro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 4-Fluoro-1H-indazole-5-carboxylic acid, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Remarks
Eye Protection Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US).[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves must be inspected prior to use.[1][3] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1]
Body Protection Laboratory coat, long-sleeved jacket, or chemical-resistant suitProvides protection against chemical splashes.[4][5]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator.Avoid breathing dust or vapors.[1][2][6]
Foot Protection Closed-toe shoes (chemical-resistant boots recommended for spill response)Ensures protection from spills.[5][7]
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1][8]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2][8]

  • Wash hands thoroughly after handling.[2][6]

  • Do not eat, drink, or smoke in the laboratory.[6][9]

Storage:

  • Store in a tightly closed container.[6][8]

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Spill and Disposal Plan

Spill Response:

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, use an inert absorbent material to contain the spill.[8] Do not use combustible materials, such as paper towels, to clean up spills of oxidizing agents.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1] Avoid generating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel.[10]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Contaminated materials, including gloves and absorbent materials, should be placed in a sealed container and disposed of as chemical waste.[1]

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11][12][13][14]

  • Remove contact lenses if present and easy to do so.[10][13]

  • Seek immediate medical attention.[10][11]

Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][10]

  • Remove all contaminated clothing and shoes.[10][11]

  • If skin irritation occurs, seek medical advice.[8]

Inhalation:

  • Move the person to fresh air.[2][12][13]

  • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

  • Seek immediate medical attention.[2]

Ingestion:

  • Do NOT induce vomiting.[2]

  • Rinse mouth with water.

  • Seek immediate medical attention.[2]

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this chemical compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Area B->C Proceed to Handling D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E Experiment Complete J Spill or Exposure Occurs D->J Incident F Segregate and Label Waste E->F G Dispose of Waste per Regulations F->G H Doff and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures J->K K->E Aftermath

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.